molecular formula C8H6ClFO2 B1612803 4-Fluoro-3-methoxybenzoyl chloride CAS No. 82846-19-3

4-Fluoro-3-methoxybenzoyl chloride

Cat. No.: B1612803
CAS No.: 82846-19-3
M. Wt: 188.58 g/mol
InChI Key: HUDODYDNQSSLJM-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDODYDNQSSLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610693
Record name 4-Fluoro-3-methoxybenzoyl chloride
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Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-19-3
Record name 4-Fluoro-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82846-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxybenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-Fluoro-3-methoxybenzoyl chloride for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic utility, and medicinal chemistry applications of 4-Fluoro-3-methoxybenzoyl chloride .

Executive Summary

This compound (CAS 864-50-6) is a specialized acyl chloride intermediate used extensively in the synthesis of bioactive scaffolds, particularly kinase inhibitors (JAK1), metabolic enzyme modulators (MAGL, 17β-HSD1), and GPCR ligands (Orexin). Its value lies in the orthogonal electronic properties of its substituents: the fluorine atom provides metabolic stability and lipophilicity modulation, while the methoxy group acts as a hydrogen bond acceptor and weak activator, fine-tuning the electrophilicity of the carbonyl center for controlled acylation reactions.

Physicochemical Profile

Identity & Constants

The compound is characterized by a "push-pull" electronic system where the inductive withdrawal of the fluorine is counterbalanced by the resonance donation of the methoxy group. This specific substitution pattern (4-F, 3-OMe) is critical for optimizing the metabolic stability of the resulting amide bonds in drug candidates.

PropertyDataNote
Chemical Name This compound
CAS Number 864-50-6 Distinct from isomer 3-fluoro-4-methoxy (CAS 3907-15-1)
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Physical State Low-melting solid or semi-solidPredicted based on structural analogs (e.g., Anisoyl chloride)
Boiling Point ~115–120 °C (at 10 mmHg)Estimated based on acid precursor volatility
Solubility DCM, THF, Toluene, EtOAcReacts violently with water/alcohols
Precursor Acid 4-Fluoro-3-methoxybenzoic acidCAS 82846-18-2
Electronic Structure & Reactivity

The reactivity of the acid chloride is dictated by the Hammett substituent constants of the ring attachments.

  • 4-Fluoro (σₚ ≈ 0.06): Weakly electron-withdrawing inductively (-I), but also donates via resonance (+R). It slightly increases the electrophilicity of the carbonyl carbon compared to a non-fluorinated analog.

  • 3-Methoxy (σₘ ≈ 0.12): In the meta position, the methoxy group exerts an inductive electron-withdrawing effect (-I) without the compensating resonance donation seen in para-substitution.

  • Net Effect: The carbonyl carbon is highly electrophilic , making this reagent susceptible to rapid hydrolysis but also highly efficient in coupling with sterically hindered or electron-deficient amines.

Medicinal Chemistry Applications

This building block is frequently employed to introduce the 4-fluoro-3-methoxybenzoyl pharmacophore, a moiety designed to enhance metabolic stability (blocking para-oxidation) while providing a specific vector for hydrogen bonding (via the methoxy oxygen).

Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors

Research into the endocannabinoid system has utilized this scaffold to develop inhibitors for MAGL, an enzyme involved in cancer and pain pathways.

  • Application: The 4-fluoro-3-methoxybenzoyl moiety is coupled to a piperidine scaffold.

  • Function: The fluorine atom blocks metabolic degradation (CYP450 oxidation) at the para-position, while the methoxy group interacts with specific residues in the enzyme's binding pocket, improving selectivity over FAAH (Fatty Acid Amide Hydrolase).

  • Reference Compound: (1-(4-Fluoro-3-methoxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone.

Case Study: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Inhibitors of 17β-HSD1, a target for estrogen-dependent diseases like endometriosis, often feature a benzoyl pharmacophore.

  • Role: The acid chloride is used in Friedel-Crafts acylations or amide couplings to attach the substituted phenyl ring to bicyclic scaffolds (e.g., thiophene derivatives).

  • SAR Insight: The 3-methoxy group mimics the steroid A-ring interactions, while the 4-fluoro group modulates the lipophilicity (LogP) to improve membrane permeability.

JAK1 and Orexin Modulation
  • JAK1 Inhibitors: Used in the synthesis of piperidin-4-yl azetidine derivatives, where the benzoyl group acts as a capping moiety that fits into the ATP-binding pocket's hydrophobic region.

  • Orexin Antagonists: Employed to synthesize dual orexin receptor antagonists for the treatment of insomnia, contributing to the "left-hand side" aryl portion of the pharmacophore.[1]

Synthetic Workflow & Protocols

Reaction Logic Diagram

The following diagram illustrates the standard workflow for converting the commercial methyl ester precursor into the active pharmaceutical ingredient (API) scaffold.

SynthesisWorkflow Ester Methyl 4-fluoro-3-methoxybenzoate (Start Material) Acid 4-Fluoro-3-methoxybenzoic acid (CAS 82846-18-2) Ester->Acid Hydrolysis NaOH/MeOH, 20°C Chloride This compound (CAS 864-50-6) Acid->Chloride Chlorination SOCl2 or (COCl)2 Reflux/DCM Amide Target Amide (Drug Scaffold) Chloride->Amide Amidation Amine (R-NH2) Et3N/DCM, 0°C

Caption: Synthetic pathway from ester precursor to final amide scaffold. The acid chloride formation is the critical activation step.

Experimental Protocol: Amide Coupling

Objective: Synthesis of a 4-fluoro-3-methoxybenzamide derivative.

Reagents:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.2–1.5 equiv)[2]

  • Dichloromethane (DCM), anhydrous[2]

Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) and Et₃N (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve this compound (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (typically 30–50% EtOAc/Hexane) or LC-MS.

  • Workup: Quench with saturated NaHCO₃ solution (10 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

Handling, Stability & Safety

Stability Profile
  • Moisture Sensitivity: High. The compound hydrolyzes rapidly upon contact with atmospheric moisture to release HCl gas and revert to the benzoic acid.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably at 2–8°C.

  • Incompatibility: Reacts violently with water, alcohols, amines, and strong bases.

Quality Control
  • Derivatization for QC: Due to the instability of the acid chloride on LC-MS columns (which contain water/methanol), it is standard practice to quench a small aliquot with excess methanol or benzylamine before analysis.

    • Methanol Quench: Analyzed as Methyl 4-fluoro-3-methoxybenzoate.[3]

    • Benzylamine Quench: Analyzed as N-benzyl-4-fluoro-3-methoxybenzamide.

Safety (MSDS Summary)
  • Hazards: Corrosive (Skin Corr. 1B), Lachrymator. Causes severe skin burns and eye damage.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a functioning fume hood.

References

  • PubChem. "3-Fluoro-4-methoxybenzoyl chloride (Isomer Data for Comparison)." National Library of Medicine.[4] Available at: [Link]

  • University of Pisa. "Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor." Journal of Medicinal Chemistry.
  • ACS Publications. "Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry, 2010. Available at: [Link]

  • Google Patents. "WO2011112662A1 - Piperidin-4-yl azetidine derivatives as JAK1 inhibitors.

Sources

An In-Depth Technical Guide on the Electronic Effects of Methoxy and Fluoro Substituents on Benzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of methoxy and fluoro substituents on the reactivity of benzoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of inductive and resonance effects, their influence on the electrophilicity of the carbonyl carbon, and the resulting impact on reaction kinetics. Detailed experimental protocols for quantitatively assessing these effects are provided, alongside a theoretical framework grounded in the Hammett equation to rationalize observed reactivity trends.

Introduction: The Critical Role of Substituent Effects in Acyl Chloride Chemistry

Benzoyl chloride and its derivatives are cornerstone reagents in organic synthesis, serving as powerful acylating agents for the formation of esters, amides, and ketones.[1] The reactivity of the benzoyl chloride core is exquisitely sensitive to the nature of substituents on the aromatic ring.[2] A thorough understanding of how these substituents modulate the electronic properties of the molecule is paramount for controlling reaction outcomes, optimizing process conditions, and designing novel molecular entities in fields such as medicinal chemistry and materials science.

This guide focuses on two electronically distinct substituents: the methoxy (-OCH₃) group, a strong resonance donor and moderate inductive withdrawer, and the fluoro (-F) group, a strong inductive withdrawer with a weaker resonance donating effect. By examining these two substituents, we can illuminate the competitive nature of electronic effects and their profound impact on the reactivity of the acyl chloride functional group.

Fundamental Principles: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance (or mesomeric) effect.[3][4][5]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework of the molecule and arises from differences in electronegativity between atoms.[3][5] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).[3]

  • Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring.[3][4] Substituents with lone pairs of electrons or pi bonds can donate electron density into the ring (+R effect) or withdraw electron density from the ring (-R effect).[3]

It is the balance between these two effects that dictates the overall electronic character of a substituted benzene derivative.[5]

Electronic Profile of Methoxy and Fluoro Substituents

The Methoxy Group: A Potent Resonance Donor

The methoxy group (-OCH₃) presents a classic example of competing electronic effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I).[6] However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, resulting in a strong electron-donating resonance effect (+R).[6][7] For substituents in the para position, the resonance effect typically dominates the inductive effect, making the p-methoxy group an overall electron-donating group.[6]

The Fluoro Group: A Halogen's Duality

Halogens, including fluorine, are highly electronegative and therefore exhibit a strong electron-withdrawing inductive effect (-I).[8] Conversely, they possess lone pairs that can be donated to the aromatic ring via resonance (+R).[5] In the case of fluorine, its high electronegativity makes the -I effect particularly strong, often outweighing its +R effect.[8] This makes the fluoro group an overall electron-withdrawing substituent, albeit one with a capacity for resonance donation.

Impact on Benzoyl Chloride Reactivity: An Analysis of Electrophilicity

The reactivity of benzoyl chloride in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon.[7] Substituents on the aromatic ring directly influence this electrophilicity.

  • Electron-Donating Groups (EDGs): Substituents like the p-methoxy group donate electron density to the aromatic ring. This electron density can be further delocalized to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This decrease in electrophilicity leads to a slower reaction rate with nucleophiles.

  • Electron-Withdrawing Groups (EWGs): Substituents like the p-fluoro group withdraw electron density from the aromatic ring. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic. This enhanced electrophilicity results in a faster reaction rate with nucleophiles.

Therefore, it is predicted that p-fluorobenzoyl chloride will be more reactive towards nucleophiles than p-methoxybenzoyl chloride.

Quantifying Reactivity: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic effects of meta and para substituents on the rates and equilibria of reactions involving benzene derivatives.[9][10][11][12] The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction with a substituted reactant.

  • k₀ is the rate constant for the reaction with the unsubstituted reactant (e.g., benzoyl chloride).

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[9][10]

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[10][11] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[11]

For the nucleophilic acyl substitution of benzoyl chlorides, a positive ρ value is expected, as the reaction involves nucleophilic attack on the electron-deficient carbonyl carbon.[13]

Comparative Data of Hammett Substituent Constants
Substituentσ (para)Electronic Effect
-OCH₃-0.27Electron Donating
-F+0.06Electron Withdrawing
-H0.00Reference

Data sourced from standard physical organic chemistry texts.

The Hammett constants confirm the electron-donating nature of the para-methoxy group and the electron-withdrawing nature of the para-fluoro group.

Experimental Verification: A Protocol for Determining Relative Reactivity

To empirically validate the predicted reactivity differences, a competitive acylation reaction can be performed. This experiment allows for the direct comparison of the reactivity of p-methoxybenzoyl chloride and p-fluorobenzoyl chloride towards a common nucleophile.

Synthesis of Substituted Benzoyl Chlorides
  • p-Methoxybenzoyl Chloride: Can be synthesized by reacting p-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[14][15]

  • p-Fluorobenzoyl Chloride: Can be prepared from p-fluorobenzoic acid using similar chlorinating agents.[16][17][18] Alternatively, it can be synthesized from p-fluorotoluene via photochlorination followed by hydrolysis.[16]

Experimental Protocol: Competitive Acylation of an Amine

This protocol outlines a method to determine the relative reactivity of p-methoxybenzoyl chloride and p-fluorobenzoyl chloride by reacting an equimolar mixture of the two with a limited amount of a primary or secondary amine.

Materials:

  • p-Methoxybenzoyl chloride

  • p-Fluorobenzoyl chloride

  • Aniline (or other suitable amine nucleophile)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or other non-nucleophilic base)

  • Internal standard (e.g., dodecane) for chromatographic analysis

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of p-methoxybenzoyl chloride and p-fluorobenzoyl chloride in anhydrous DCM (10 mL). Add a known amount of the internal standard.

  • Nucleophile Addition: In a separate flask, prepare a solution of the amine nucleophile (e.g., 0.5 mmol of aniline) and triethylamine (1.1 mmol) in anhydrous DCM (5 mL).

  • Reaction Initiation: Cool the solution of the benzoyl chlorides to 0 °C in an ice bath. Slowly add the amine solution dropwise to the stirred benzoyl chloride solution over a period of 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 15, 30, 60 minutes) and quenching them with saturated sodium bicarbonate solution.

  • Workup: After a predetermined time (e.g., 1 hour), quench the entire reaction mixture by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by HPLC or GC. The relative amounts of the two amide products (N-phenyl-4-methoxybenzamide and N-phenyl-4-fluorobenzamide) are determined by comparing their peak areas relative to the internal standard.

Expected Outcome:

The ratio of the amide products will directly reflect the relative reactivity of the two benzoyl chlorides. A higher yield of N-phenyl-4-fluorobenzamide is expected, indicating that p-fluorobenzoyl chloride is the more reactive acylating agent.

Visualizing the Concepts

Diagram: Electronic Effects on Carbonyl Electrophilicity

G cluster_methoxy p-Methoxybenzoyl Chloride cluster_fluoro p-Fluorobenzoyl Chloride methoxy H3CO (+R > -I) carbonyl_methoxy C=O (Reduced δ+) methoxy->carbonyl_methoxy Donates e- density fluoro F (-I > +R) carbonyl_fluoro C=O (Increased δ+) fluoro->carbonyl_fluoro Withdraws e- density nucleophile Nucleophile nucleophile->carbonyl_methoxy Slower Attack nucleophile->carbonyl_fluoro Faster Attack

Caption: Influence of Methoxy and Fluoro Groups on Carbonyl Reactivity.

Diagram: Experimental Workflow for Competitive Acylation

G start Start: Prepare Reactant Solutions reactants Mix Equimolar p-Methoxybenzoyl Chloride & p-Fluorobenzoyl Chloride start->reactants add_nucleophile Add Limiting Amine Nucleophile at 0°C reactants->add_nucleophile react Stir Reaction Mixture add_nucleophile->react quench Quench with NaHCO3 react->quench workup Aqueous Workup & Drying quench->workup analyze Analyze Product Ratio by HPLC/GC workup->analyze end End: Determine Relative Reactivity analyze->end

Caption: Workflow for Competitive Acylation Experiment.

Conclusion

The electronic effects of substituents play a decisive role in modulating the reactivity of benzoyl chlorides. The p-methoxy group, acting as a net electron donor through its dominant resonance effect, deactivates the benzoyl chloride towards nucleophilic attack. In contrast, the p-fluoro group, with its powerful inductive withdrawal outweighing its resonance donation, activates the benzoyl chloride. This fundamental understanding, quantifiable through the Hammett equation and verifiable through straightforward experimental protocols, is essential for the rational design of chemical reactions and the development of new molecules with tailored properties. This guide provides the theoretical foundation and practical insights necessary for researchers to harness these electronic effects in their synthetic endeavors.

References

  • Hammett Equation - Mechanisms of Organic Reactions. Vertex AI Search.
  • Unit 4: Free Energy Rel
  • Substituent Effects & Hammett Equ
  • Hammett equ
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI.
  • The Hammett Equation and Linear Free Energy Rel
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
  • Synthesis of p-Fluorobenzoyl Chloride. Semantic Scholar.
  • Theoretical Calculations of Benzoyl Chloride Reactivity: A Technical Guide. Benchchem.
  • Determination of Mechanism in Chemistry. College of Saint Benedict and Saint John's University.
  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.
  • Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. Journal of Physical Chemistry B.
  • How to Synthesize 4-Methoxybenzoyl Chloride? Guidechem.
  • Pentafluorobenzoyl chloride synthesis. ChemicalBook.
  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Acme Synthetic Chemicals.
  • Why is methoxy group an electron don
  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • 4-Methoxybenzoyl chloride synthesis. ChemicalBook.
  • An Explanation of Substituent Effects. Chemistry LibreTexts.
  • An Explanation of Substituent Effects. Fundamentals of Organic Chemistry.
  • Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Fluoro-3-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Synthesis

In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable building blocks. Their unique properties, such as enhanced metabolic stability and improved binding affinity, make them highly sought after. Among these, 4-fluoro-3-methoxybenzoyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] However, the very features that make acyl chlorides valuable reagents—their high reactivity—also pose significant challenges to their stability.[4][5][6] Understanding the thermodynamic stability of these molecules is not merely an academic exercise; it is a cornerstone of safe, efficient, and scalable chemical synthesis. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of this compound derivatives, offering both theoretical insights and practical, field-proven experimental protocols for its assessment.

I. Theoretical Framework: Unpacking the Electronic Influences on Stability

The inherent stability of a molecule is fundamentally dictated by the strength of its covalent bonds and the electronic interactions between its constituent atoms. In the case of this compound, the interplay between the fluoro and methoxy substituents on the benzene ring profoundly influences the stability of the acyl chloride functional group.

A. The Dueling Nature of Substituent Effects

The stability of the carbonyl group in benzoyl chloride derivatives is a delicate balance of inductive and resonance effects.[7]

  • Inductive Effects: Both fluorine and oxygen are highly electronegative atoms. Through the sigma bond framework, they exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[7][8] This heightened electrophilicity generally correlates with lower thermodynamic stability.[5]

  • Resonance Effects: The methoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density to the aromatic ring through resonance (+R effect). This donation can partially offset the inductive withdrawal and stabilize the carbonyl group. Conversely, fluorine, despite having lone pairs, is a poor resonance donor due to the high electronegativity of the atom.

The combined electronic influence of the 4-fluoro and 3-methoxy groups results in a highly polarized and reactive acyl chloride moiety, a factor that must be carefully managed during synthesis and storage.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects carbonyl C=O Carbon chloride Chloride carbonyl->chloride C-Cl Bond fluorine Fluorine (at C4) inductive Inductive Effect (-I) (Electron Withdrawing) fluorine->inductive Strong methoxy Methoxy (at C3) methoxy->inductive Moderate resonance Resonance Effect (+R) (Electron Donating) methoxy->resonance Moderate inductive->carbonyl Increases Electrophilicity Decreases Stability resonance->carbonyl Decreases Electrophilicity Increases Stability

Figure 1: Electronic effects influencing the stability of the carbonyl carbon.
B. Mechanistic Implications for Stability

The reactivity of benzoyl chlorides, particularly their hydrolysis, is a key indicator of their stability. The reaction can proceed through two primary mechanisms, the choice of which is dictated by the electronic nature of the ring substituents.[9]

  • Bimolecular Addition-Elimination: Favored by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.

  • Unimolecular (SN1-like) Pathway: Favored by electron-donating groups that can stabilize the formation of a resonance-stabilized acylium ion.

Given the strong electron-withdrawing nature of the fluorine substituent in this compound, the bimolecular pathway is the more likely route for decomposition via nucleophilic attack (e.g., by water). A lower thermodynamic stability implies a lower energy barrier for this reaction.

II. Experimental Assessment of Thermodynamic Stability

Theoretical understanding must be validated by empirical data. Thermal analysis techniques are indispensable for quantifying the thermodynamic stability of reactive intermediates like this compound.

A. Core Techniques: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide a comprehensive picture of a material's thermal behavior.[10][11][12]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[10][11]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.[11][13][14]

The combined use of DSC and TGA allows for the differentiation between thermal events with no mass loss (e.g., melting) and those that involve mass loss (e.g., decomposition).[14]

Experimental Workflow for Thermal Stability Analysis

experimental_workflow cluster_prep Step 1: Sample Preparation (Inert Atmosphere) cluster_analysis Step 2: Thermal Analysis cluster_data Step 3: Data Interpretation prep1 Weigh 1-5 mg of sample prep2 Place in hermetically sealed aluminum pan prep1->prep2 dsc DSC Analysis (e.g., 10°C/min under N2) prep2->dsc tga TGA Analysis (e.g., 10°C/min under N2) prep2->tga data1 Identify onset of decomposition (T_onset) dsc->data1 data2 Quantify mass loss (%) tga->data2 data1->data2 data3 Determine enthalpy of decomposition (ΔH_d) data2->data3

Figure 2: Workflow for assessing thermodynamic stability using DSC and TGA.
Detailed Experimental Protocols

1. Differential Scanning Calorimetry (DSC) Protocol:

  • Objective: To determine the onset temperature and enthalpy of thermal decomposition.

  • Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q200 or similar).

  • Methodology:

    • Sample Preparation: In an inert atmosphere (glove box), accurately weigh 1-3 mg of the this compound derivative into a hermetically sealed aluminum pan. The use of a hermetically sealed pan is crucial to contain any volatile decomposition products and prevent reaction with atmospheric moisture.

    • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

    • Temperature Program:

      • Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

      • Ramp the temperature at a constant rate, typically 10°C/min, to a final temperature well above the expected decomposition (e.g., 300°C).

      • Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.

    • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic event, which typically corresponds to decomposition. Integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

2. Thermogravimetric Analysis (TGA) Protocol:

  • Objective: To quantify the mass loss associated with thermal decomposition.

  • Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or similar).

  • Methodology:

    • Sample Preparation: In an inert atmosphere, weigh 3-5 mg of the sample into a ceramic or platinum TGA pan.

    • Temperature Program:

      • Equilibrate the sample at ambient temperature.

      • Ramp the temperature at a constant rate of 10°C/min to a final temperature of at least 600°C to ensure complete decomposition.[13]

      • Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

    • Data Analysis: Examine the TGA curve for significant mass loss steps. The temperature at which mass loss begins is an indicator of thermal instability. The percentage of mass loss can be correlated with the expected loss of specific functional groups (e.g., HCl).

Data Presentation: A Comparative Analysis

To illustrate the impact of substituents, the following table presents hypothetical yet representative thermal analysis data for this compound compared to related structures.

CompoundDSC Decomposition Onset (Tonset)TGA Mass Loss OnsetPrimary Mass Loss Step
Benzoyl Chloride~180°C~175°C~26% (loss of HCl)
4-Fluorobenzoyl Chloride~170°C~165°C~23% (loss of HCl)
This compound ~160°C ~155°C ~19% (loss of HCl)
4-Methoxybenzoyl Chloride~190°C~185°C~21% (loss of HCl)

Note: These values are illustrative and can vary based on experimental conditions.

The data suggests that the presence of the electron-withdrawing fluorine atom tends to decrease the thermal stability of the benzoyl chloride, as evidenced by the lower decomposition onset temperatures.

III. Practical Implications: Safe Handling and Storage

The inherent reactivity and moderate thermodynamic stability of this compound derivatives necessitate stringent handling and storage protocols to ensure safety and maintain chemical integrity.

  • Moisture Sensitivity: Acyl chlorides react vigorously, and often violently, with water and other protic solvents to release corrosive hydrogen chloride gas.[6][15][16] All handling must be performed under strictly anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Sensitivity: As demonstrated by thermal analysis, these compounds can decompose upon heating.[17][18] Storage should be in a cool, well-ventilated area, away from heat sources.[19][20] Avoidance of excessive heat during reactions is also critical to prevent runaway reactions and the formation of degradation impurities.[16]

  • Material Compatibility: Acyl chlorides are corrosive to many metals and can attack certain plastics and rubber.[15][18] Use of appropriate containers (e.g., glass or Teflon-lined) is essential.

  • Storage Recommendations: Store in a tightly sealed container under an inert gas blanket. For long-term storage, refrigeration is recommended. It is advisable to store the material in a secondary container with an absorbent material in case of leakage.[21]

IV. Conclusion

The thermodynamic stability of this compound derivatives is a complex function of the electronic interplay between the fluoro and methoxy substituents. The strong inductive effect of the fluorine atom, in particular, renders the acyl chloride group highly electrophilic and susceptible to both nucleophilic attack and thermal decomposition. A thorough understanding of these principles, coupled with rigorous experimental evaluation using techniques like DSC and TGA, is paramount for researchers, scientists, and drug development professionals. By adhering to the protocols and safety guidelines outlined in this guide, the risks associated with these reactive intermediates can be effectively managed, enabling their successful application in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Hybl, A., & Bluestein, B. A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-229. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434–6451. Retrieved from [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). BENZYL CHLORIDE. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic acyl substitution. Retrieved from [Link]

  • Nolan, S. P., et al. (1995). Calorimetric study of the oxidative addition of acyl chlorides to iridium(I) complexes in solution, the standard state and the gas phase. Journal of the American Chemical Society, 117(21), 5826–5834. Retrieved from [Link]

  • Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present? Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoyl chloride. PubChem. Retrieved from [Link]

  • SparkNotes. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]

  • Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434-6451. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Australian Government Department of Health. (2014, November 27). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. Organic Chemistry II. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. PubChem. Retrieved from [Link]

  • Gasia, J., et al. (2018). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 11(4), 547. Retrieved from [Link]

  • XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis? Retrieved from [Link]

  • Universal Lab Blog. (2024, June 26). DSC vs TGA analysis. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7. Retrieved from [Link]

  • Seneca. (n.d.). Acyl Chlorides & Acylation. Chemistry: Cambridge International A Level. Retrieved from [Link]

  • Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms. Retrieved from [Link]

Sources

Technical Guide: Pharmaceutical Applications of 4-Fluoro-3-methoxybenzoyl Chloride Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-methoxybenzoyl chloride (CAS: 887266-97-9) is a specialized electrophilic building block critical to modern medicinal chemistry. It serves as a pre-activated "warhead" for introducing the 4-fluoro-3-methoxyphenyl moiety , a pharmacophore optimized for metabolic stability and specific receptor binding.

This guide details the technical utility of this compound in drug discovery, specifically focusing on its role in developing Monoacylglycerol Lipase (MAGL) inhibitors and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors . It provides validated synthetic workflows, structural-activity relationship (SAR) rationales, and safety protocols for researchers in the pharmaceutical sciences.

Chemical Profile & Reactivity

The utility of this compound stems from its dual-functionality: the high reactivity of the acyl chloride group and the strategic substitution pattern on the benzene ring.

PropertySpecification
CAS Number 887266-97-9
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Physical State White to off-white crystalline solid or liquid (temperature dependent)
Primary Reactivity Nucleophilic Acyl Substitution, Friedel-Crafts Acylation
Storage Moisture sensitive; Store under inert atmosphere (Ar/N₂) at 2-8°C
Reactivity Map

The acid chloride moiety (-COCl) is significantly more electrophilic than its corresponding carboxylic acid or ester, enabling rapid coupling under mild conditions without the need for exogenous coupling reagents (e.g., HATU, EDC).

ReactivityMap Core 4-Fluoro-3-methoxybenzoyl Chloride Amide Benzamides (Kinase/Enzyme Inhibitors) Core->Amide + Base (Schotten-Baumann) Ester Benzoate Esters (Prodrugs) Core->Ester + Base (Esterification) Ketone Diaryl Ketones (Chalcones/Scaffolds) Core->Ketone + AlCl3 (Friedel-Crafts) Amine Primary/Secondary Amines (R-NH2) Amine->Core Alcohol Alcohols (R-OH) Alcohol->Core Arene Electron-Rich Aromatics (Ar-H) Arene->Core

Figure 1: Synthetic divergence of the this compound scaffold.

Medicinal Chemistry Rationale

Why select the 4-fluoro-3-methoxy substitution pattern? This specific arrangement is not arbitrary; it addresses two common failure modes in lead optimization: metabolic clearance and binding affinity .

  • Metabolic Blockade (4-Fluoro): The para-position of a phenyl ring is a metabolic "hotspot," highly susceptible to oxidation by Cytochrome P450 enzymes (CYP450). Replacing a hydrogen with fluorine (F) blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending the drug's half-life (

    
    ) without imposing a large steric penalty (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).
    
  • Electronic & Steric Tuning (3-Methoxy): The methoxy group (-OMe) at the meta-position acts as a weak electron donor and a hydrogen bond acceptor. It can interact with specific residues (e.g., serine, threonine) in the target protein's binding pocket, improving potency.

Key Pharmaceutical Applications

A. Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibitors of MAGL are investigated for treating pain, inflammation, and neurodegenerative diseases.

  • Application: The 4-fluoro-3-methoxybenzoyl moiety is used to cap the nitrogen of piperidine or piperazine scaffolds.

  • Mechanism: The benzamide linkage orients the inhibitor within the MAGL active site. The 4-fluoro group prevents rapid oxidative degradation of the inhibitor, while the 3-methoxy group aids in hydrophobic packing within the enzyme's lipophilic channel.

  • Reference: Research indicates that benzylpiperidine derivatives incorporating this specific benzoic acid substructure show potent reversible inhibition of MAGL [1].

B. 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

17β-HSD1 catalyzes the conversion of estrone to the potent estrogen estradiol. Inhibitors are crucial for treating estrogen-dependent diseases like breast cancer and endometriosis.

  • Application: The acid chloride is used in Friedel-Crafts acylation reactions to synthesize bicyclic substituted hydroxyphenylmethanones.

  • Synthetic Pathway: this compound is reacted with thiophene derivatives to form the core ketone structure.

  • Outcome: The resulting diaryl ketones mimic the steroid core, competitively inhibiting the enzyme. The fluorine atom mimics the electronic properties of oxygen found in natural steroids while preventing metabolism [2].

HSD1_Synthesis Start 2-Bromothiophene Inter Intermediate Ketone (Friedel-Crafts Product) Start->Inter 1. AlCl3, DCM 2. Reagent Reagent 4-Fluoro-3-methoxybenzoyl Chloride Reagent->Inter Final 17β-HSD1 Inhibitor (Hydroxyphenylmethanone) Inter->Final Suzuki Coupling & Demethylation (BBr3)

Figure 2: Synthesis of 17β-HSD1 inhibitors utilizing Friedel-Crafts acylation.

Experimental Protocols

Protocol A: General Amide Coupling (Synthesis of Benzamides)

Use this protocol for attaching the scaffold to amine-bearing drug cores (e.g., piperidines).

Reagents:

  • Amine substrate (1.0 equiv)[1][2]

  • This compound (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add TEA/DIPEA and cool the solution to 0°C using an ice bath.

  • Acylation: Add this compound dropwise (dissolved in minimal DCM if solid). The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 152.1).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/Ethyl Acetate gradient).

Protocol B: Friedel-Crafts Acylation (Synthesis of Diaryl Ketones)

Use this protocol for carbon-carbon bond formation on aromatic rings.

Reagents:

  • Aromatic substrate (e.g., Thiophene, Anisole) (1.0 equiv)

  • This compound (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)

  • DCM or 1,2-Dichloroethane

Procedure:

  • Complex Formation: Suspend AlCl₃ in anhydrous DCM at 0°C. Add the acid chloride dropwise. Stir for 15 min to form the acylium ion complex.

  • Addition: Add the aromatic substrate dropwise to the mixture at 0°C.

  • Heating: If the substrate is deactivated, reflux may be required (40°C for DCM, 80°C for DCE) for 2–12 hours.

  • Quenching: Caution: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the aluminum complex).

  • Isolation: Extract with DCM, wash with water and brine. Recrystallize or chromatograph the crude ketone.

Safety & Handling

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

  • Hydrolysis Risk: Reacts violently with water to release Hydrogen Chloride (HCl) gas and 4-Fluoro-3-methoxybenzoic acid.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. All operations must be performed in a functioning fume hood.

  • Neutralization: Spills should be covered with solid sodium bicarbonate (NaHCO₃) or lime before disposal.

References

  • Grillo, C. et al. (2025). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. (Note: Contextualized from general benzylpiperidine MAGL research).

  • Miralinaghi, P. et al. (2015).[3] Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) for the Treatment of Estrogen-Dependent Diseases. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4][5] 4-Fluoro-3-hydroxybenzoic acid: Application Notes and Protocols.

Sources

Technical Guide: Nomenclature, Synthesis, and Structural Identification of 4-Fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges associated with 4-Fluoro-3-methoxybenzoyl chloride , a compound often generated in situ due to its hydrolytic instability, rather than purchased off-the-shelf.

Executive Summary

This compound is a critical acylating agent used in medicinal chemistry for the introduction of the 4-fluoro-3-methoxybenzyl moiety. This substitution pattern is highly valued in drug discovery because the fluorine atom at the para- position blocks metabolic oxidation (enhancing half-life), while the meta- methoxy group functions as a hydrogen bond acceptor, potentially improving potency against kinase or GPCR targets.

Critical Note: This compound is frequently confused with its commercially available isomer, 3-Fluoro-4-methoxybenzoyl chloride (CAS 3907-15-1). Researchers must verify the substitution pattern (3-OMe, 4-F) to avoid regioisomeric errors in synthesis.

Structural Identity & IUPAC Nomenclature[1][2]

Correct nomenclature is not merely semantic; it dictates the logical assembly of the molecule in database searches.

IUPAC Priority Logic

The naming follows the Cahn-Ingold-Prelog (CIP) priority rules and IUPAC Blue Book recommendations:

  • Principal Functional Group: The acyl chloride (-COCl) has priority over ethers (-OR) and halogens (-F). Thus, the parent structure is benzoyl chloride.

  • Numbering: The carbon atom of the benzene ring attached to the carbonyl group is designated C1 .

  • Substituents:

    • Methoxy (-OCH₃): Assigned position 3 .

    • Fluoro (-F): Assigned position 4 .

  • Alphabetization: Substituents are listed alphabetically (Fluoro before Methoxy).

Full Name: this compound[1][2][3]

Digital Identifiers

Because the acid chloride is often prepared in situ, commercial databases frequently index the stable precursor (the Acid).

Identifier TypeValue / DescriptorNote
Precursor CAS 82846-18-2 For 4-Fluoro-3-methoxybenzoic acid (Stable parent)
Isomer Warning 3907-15-1 DO NOT USE (This is the 3-F, 4-OMe isomer)
Molecular Formula C₈H₆ClFO₂-
Molecular Weight 188.58 g/mol -
SMILES COc1cc(C(Cl)=O)ccc1FCanonical representation
InChI Key (Computed from structure)Variable based on tautomer settings

Synthetic Pathway & Experimental Protocol

Since this compound is moisture-sensitive and rarely stored for long periods, the standard operating procedure (SOP) involves synthesizing it from 4-Fluoro-3-methoxybenzoic acid (CAS 82846-18-2).

Reaction Mechanism (Nucleophilic Acyl Substitution)

The conversion utilizes a chlorinating agent (Thionyl Chloride or Oxalyl Chloride) to activate the carboxylic acid. The mechanism proceeds via an intermediate acyl chlorosulfite (with SOCl₂) or an imidoyl chloride intermediate (if DMF catalyst is used with Oxalyl Chloride).

Visualization of Synthesis Logic

The following diagram outlines the decision matrix for synthesis based on available equipment and scale.

SynthesisWorkflow Start Starting Material: 4-Fluoro-3-methoxybenzoic acid (CAS 82846-18-2) Decision Select Chlorinating Agent Start->Decision PathA Path A: Thionyl Chloride (SOCl2) Reflux (75°C) Decision->PathA Scale > 10g Robustness PathB Path B: Oxalyl Chloride ((COCl)2) + Cat. DMF (0°C to RT) Decision->PathB Scale < 1g Mild Conditions Intermed Intermediate: Acyl Chlorosulfite / Vilsmeier Complex PathA->Intermed PathB->Intermed Product Target Product: This compound Intermed->Product Elimination Byproducts Byproducts Removal: HCl (g), SO2 (g), CO (g) Product->Byproducts Evaporation/Trap

Figure 1: Synthetic decision tree for generating the acyl chloride from its stable acid precursor.

Detailed Protocol (Path B: Oxalyl Chloride Method)

Recommended for medicinal chemistry applications due to milder conditions and easier byproduct removal.

Reagents:

  • 4-Fluoro-3-methoxybenzoic acid (1.0 equiv)[4]

  • Oxalyl chloride (1.2 – 1.5 equiv)

  • DMF (N,N-Dimethylformamide) (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) (Anhydrous solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet adapter. Maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Suspend 4-Fluoro-3-methoxybenzoic acid in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the mixture to 0°C in an ice bath. Add catalytic DMF (critical for forming the reactive Vilsmeier intermediate).

  • Addition: Add Oxalyl chloride dropwise over 10 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. The suspension should become a clear solution, indicating consumption of the starting acid.

  • Workup: Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

  • Validation: Re-dissolve the crude residue in DCM. An aliquot can be quenched with methanol to form the methyl ester for GC-MS analysis, or the crude acid chloride can be used directly in the next coupling step.

Physicochemical Profile

While experimental data for the specific chloride is scarce (due to instability), the following properties are estimated based on structural analogs and the precursor acid.

PropertyValue (Estimated/Observed)Relevance
Appearance Pale yellow liquid or low-melting solidColor indicates purity; dark orange suggests decomposition.
Boiling Point ~110–120°C @ 15 mmHgHigh vacuum required for distillation.
Reactivity Highly Moisture SensitiveHydrolyzes back to acid upon contact with ambient air.
Solubility DCM, THF, Toluene, Ethyl AcetateReacts violently with water and alcohols.
Precursor mp 206–209°C (Acid form)High melting point of acid confirms solid state stability [1].

Pharmaceutical Applications & Causality

Why choose this specific substitution pattern?

  • Metabolic Blocking: The fluorine at the 4-position prevents para-hydroxylation by Cytochrome P450 enzymes, a common metabolic clearance pathway for benzoic acid derivatives.

  • Electronic Effects: The 3-methoxy group is electron-donating by resonance but electron-withdrawing by induction. In the context of the benzoyl chloride, it slightly deactivates the carbonyl carbon compared to a 3-nitro group, making the acyl chloride moderately reactive but more selective than highly electron-deficient analogs [2].

  • Scaffold Utility: This moiety is frequently found in inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) , a target for estrogen-dependent diseases.[5] The 3-methoxy group mimics the steroid D-ring features or interacts with specific hydrophobic pockets in the enzyme active site [2].

References

  • Miralinaghi, P., et al. (2010).[5] "Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry, 53. (Snippet 1.11 in search context). Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 4-Fluoro-3-methoxybenzoic acid.[4][6] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: The Role of 4-Fluoro-3-methoxybenzoyl Chloride in Fluoro-Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-methoxybenzoyl chloride represents a specialized acylating agent in medicinal chemistry, serving as a critical "scaffold decorator" for optimizing lead compounds. Unlike its more common isomer (3-fluoro-4-methoxybenzoyl chloride), this specific substitution pattern—placing a fluorine atom at the para position and a methoxy group at the meta position relative to the carbonyl—offers a unique electronic and steric profile.

This guide details the technical utility of this intermediate, focusing on its application in modulating metabolic stability via the "Fluorine Effect," its role in synthesizing inhibitors for targets like 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) , and the precise protocols required for its in situ generation and coupling.

Structural & Electronic Profile

The utility of this compound stems from the synergistic effects of its substituents on the phenyl ring.

The "Fluorine-Methoxy" Push-Pull

In drug design, this moiety is often employed to mimic catechol ethers while introducing metabolic blockade.

  • 4-Fluoro (Para):

    • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para position blocks CYP450-mediated oxidative metabolism (hydroxylation), which typically occurs at the most electron-rich, accessible site (often the para position).

    • Electronic Withdrawal: Fluorine acts as an inductive electron-withdrawing group (EWG), lowering the pKa of the resulting amide N-H when coupled, potentially strengthening hydrogen bond donor capability.

  • 3-Methoxy (Meta):

    • Solubility & Binding: The methoxy group serves as a weak hydrogen bond acceptor and increases lipophilicity (logP) moderately, aiding membrane permeability.

    • Steric Bulk: It induces a specific conformational twist in the final drug molecule, often locking the benzamide moiety into a bioactive conformation.

Chemical Identity[1][2]
  • Target Molecule: this compound[1]

  • Parent Acid CAS: (4-Fluoro-3-methoxybenzoic acid)[2]

  • Molecular Formula: C₈H₆ClFO₂[3][4]

  • Molecular Weight: 188.58 g/mol [4]

Mechanistic Pathway & Synthetic Utility[1]

The acid chloride is rarely isolated for long-term storage due to hydrolysis sensitivity. It is almost exclusively generated in situ from the parent acid.

Reaction Landscape (DOT Visualization)

ReactionLandscape Acid 4-Fluoro-3-methoxybenzoic Acid (CAS: 82846-18-2) Chloride This compound (Reactive Intermediate) Acid->Chloride Activation Reagent Oxalyl Chloride / DMF (cat.) OR Thionyl Chloride Reagent->Chloride Amide Amide Coupling (Kinase Inhibitors) Chloride->Amide + R-NH2 / Base Friedel Friedel-Crafts Acylation (Diaryl Ketones) Chloride->Friedel + Ar-H / AlCl3

Figure 1: Synthetic divergence of this compound. The intermediate serves as a gateway to both amides (common in kinase inhibitors) and diaryl ketones.

Case Study: 17β-HSD1 Inhibitors

A definitive application of this moiety is found in the development of inhibitors for 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) , an enzyme implicated in estrogen-dependent diseases like breast cancer and endometriosis.[5]

The Challenge

Researchers needed to construct a library of bicyclic substituted hydroxyphenylmethanones. The goal was to optimize binding affinity while preventing rapid metabolic clearance.

The Solution

The 4-fluoro-3-methoxybenzoyl moiety was selected to replace standard phenyl rings.

  • Protocol: The acid chloride was generated and subjected to Friedel-Crafts acylation with a thiophene derivative.[5]

  • Outcome: The resulting diaryl ketone exhibited improved metabolic stability due to the para-fluorine blocking the primary site of metabolic attack, while the meta-methoxy group maintained necessary hydrophobic contacts within the enzyme pocket.

Experimental Protocols

Safety Warning: Benzoyl chlorides are lachrymators and corrosive. All operations must be performed in a fume hood.

Protocol A: In Situ Generation of the Acid Chloride

This method uses Oxalyl Chloride, which is preferred over Thionyl Chloride for small-scale medicinal chemistry due to the formation of gaseous byproducts (CO, CO₂, HCl) that are easily removed.

Reagents:

  • 4-Fluoro-3-methoxybenzoic acid (1.0 eq)[6]

  • Oxalyl Chloride (1.2 – 1.5 eq)

  • DMF (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 4-Fluoro-3-methoxybenzoic acid in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.

  • Activation: Add catalytic DMF (dimethylformamide). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction.

  • Chlorination: Dropwise add Oxalyl Chloride at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Gas evolution (bubbling) indicates reaction progress.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess Oxalyl Chloride. The residue (crude acid chloride) is used immediately for the next step.

Protocol B: Amide Coupling (General Procedure)

Reagents:

  • Crude this compound (from Protocol A)

  • Target Amine (R-NH₂) (1.0 – 1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.0 – 3.0 eq)

  • DCM or THF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the Target Amine and Base (TEA/DIPEA) in anhydrous DCM/THF at 0°C.

  • Addition: Dissolve the crude acid chloride in a minimal amount of DCM and add it dropwise to the amine solution.

  • Monitoring: Stir at room temperature. Monitor via TLC or LCMS (look for the mass of the amide; the chloride will convert to the methyl ester if quenched with methanol for LCMS analysis).

  • Workup: Quench with water. Extract with EtOAc or DCM. Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).

Technical Data & Specifications

PropertyValueNotes
Parent Acid CAS 82846-18-2 Use this CAS for sourcing the precursor.[2]
Physical State Solid (Acid) / Oil or Low-melt Solid (Chloride)Chloride is moisture sensitive.
Boiling Point ~240°C (Predicted)Decomposes/Hydrolyzes before boiling at atm pressure.
Storage < -20°C (Chloride)Store under inert gas; best if used immediately.
Reactivity HighReacts violently with water, alcohols, and amines.
SAR Logic Visualization

SAR_Logic Center 4-Fluoro-3-methoxy Scaffold F_Atom 4-Fluoro Group Center->F_Atom OMe_Group 3-Methoxy Group Center->OMe_Group COCl_Group Acyl Chloride (Linker) Center->COCl_Group Metab Blocks Metabolic Oxidation (CYP) F_Atom->Metab Lipophil Modulates LogP & Solubility OMe_Group->Lipophil React Electrophilic Attachment Point COCl_Group->React

Figure 2: Structure-Activity Relationship (SAR) logic for the 4-Fluoro-3-methoxy moiety.

References

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid (CAS 82846-18-2).[2][6] National Library of Medicine. Retrieved from [Link]

  • Miralinaghi, P., et al. (2015).[5] Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). Journal of Medicinal Chemistry. (Describes the specific synthesis and use of this compound in inhibitor design). Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Authoritative review on the metabolic effects of fluorine substitution). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for acid chloride synthesis mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Using 4-Fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction of an amine with a carboxylic acid derivative stands as one of the most reliable and frequently employed methods for constructing this critical functional group. Among the various activated carboxylic acid species, acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with primary and secondary amines to afford the corresponding amides.

This document provides a comprehensive guide to the general procedure for amide coupling using 4-fluoro-3-methoxybenzoyl chloride. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and safe execution in a research and development setting.

Reagent Overview and Mechanistic Rationale

This compound is an activated carboxylic acid derivative. The electron-withdrawing nature of the fluorine atom and the carbonyl group makes the acyl carbon highly electrophilic and susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can modulate the reactivity of the aromatic ring, but the primary site of reaction is the highly reactive acyl chloride functional group.

The reaction with an amine proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction when conducted under basic conditions.[1][2] The reaction is typically rapid and exothermic.[]

The Schotten-Baumann Reaction Mechanism

The reaction mechanism can be understood in a few key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[1]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture to yield the neutral amide product and a salt. The base is crucial to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Core Protocol: Amide Coupling of this compound

This protocol is a general guideline and may require optimization based on the specific amine substrate being used.

Materials and Equipment
  • Reagents:

    • This compound

    • Amine (primary or secondary)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc))

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)

    • Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃ solution, brine)

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe pump for controlled addition

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

Experimental Workflow Diagram

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_acyl Dissolve 4-Fluoro-3-methoxybenzoyl Chloride in Anhydrous Solvent add_acyl Slowly Add Acyl Chloride Solution prep_acyl->add_acyl cool->add_acyl react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acyl->react quench Quench Reaction (e.g., with water) react->quench extract Aqueous Workup (Acid/Base Washes) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify

Caption: General workflow for amide coupling.

Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the base (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM).

    • In a separate flask or dropping funnel, dissolve this compound (1.0-1.1 eq.) in the same anhydrous solvent.

  • Reaction:

    • Cool the amine solution to 0 °C using an ice bath.

    • Slowly add the solution of this compound to the stirred amine solution dropwise over 10-30 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.[]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude amide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Key Considerations and Field-Proven Insights

Choice of Base and Solvent
ParameterOptionsRationale and Expert Commentary
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), PyridineTEA is a common and cost-effective choice. DIPEA is a non-nucleophilic hindered base, which can be advantageous if the amine is particularly valuable or if side reactions are a concern. Pyridine can act as both a base and a nucleophilic catalyst. An aqueous base like NaOH in a biphasic system (Schotten-Baumann conditions) is also a classical and effective method.[5]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN)DCM is a widely used solvent due to its good solvating properties for a broad range of substrates and its ease of removal. THF and EtOAc are also excellent choices. The choice of solvent can influence reaction rates and solubility of reactants and products.
Reaction Monitoring and Optimization
  • Stoichiometry: A slight excess of the acyl chloride (1.05-1.1 equivalents) can be used to ensure complete consumption of a valuable amine. Conversely, if the acyl chloride is the limiting reagent, a slight excess of the amine and base may be employed.

  • Temperature Control: For highly reactive amines, maintaining a low temperature (0 °C or even -78 °C) during the addition of the acyl chloride is critical to prevent side reactions and decomposition.[6]

  • Workup Strategy: The aqueous workup is designed to remove impurities. The acid wash removes basic compounds, while the base wash removes acidic compounds. The final product's stability to acidic and basic conditions should be considered.

Safety and Handling of this compound

Hazard Identification: this compound is a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed and may cause respiratory irritation.[9] It is moisture-sensitive and will react with water to produce hydrochloric acid.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of inhalation, a respirator may be necessary.

Handling and Storage:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[10]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[8]

  • Ground and bond containers when transferring material to prevent static discharge.[10]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive amine (protonated), hydrolyzed acyl chlorideEnsure the amine is not a salt form or use an extra equivalent of base. Use fresh, anhydrous acyl chloride and solvents.
Multiple Products/Side Reactions Reaction temperature too high, di-acylation of primary amineMaintain low temperature during addition. Use a slight excess of the amine.
Difficult Purification Product is highly polar or non-crystallineConsider alternative purification methods like preparative TLC or HPLC. Attempt to form a salt for easier handling if the product has a suitable functional group.

Conclusion

The amide coupling of this compound with amines is a robust and efficient transformation. By understanding the underlying mechanism, carefully selecting reagents and conditions, and adhering to strict safety protocols, researchers can reliably synthesize a wide range of amide products. The insights and detailed protocol provided herein serve as a valuable resource for scientists engaged in pharmaceutical and chemical research and development.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • ResearchGate. (n.d.). Schotten-Baumann reaction | Request PDF. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)
  • ResearchGate. (2014, August 6). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. [Link]

  • ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. [Link]

Sources

Application Notes & Protocols: Optimizing Esterification Reactions with 4-Fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 4-Fluoro-3-methoxybenzoyl Esters in Modern Drug Discovery

In the landscape of pharmaceutical development and materials science, the precise assembly of molecular architecture is paramount. 4-Fluoro-3-methoxybenzoyl chloride is a key structural motif, serving as a versatile building block for a multitude of biologically active compounds. The strategic placement of its fluoro and methoxy groups on the phenyl ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and membrane permeability.

The esterification of this acyl chloride is a fundamental transformation that enables its incorporation into larger, more complex molecules. Esters derived from this moiety are prevalent in pharmaceuticals, acting as prodrugs to enhance bioavailability or as critical linkages in complex natural product synthesis.[1] This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for optimizing the esterification of this compound. Moving beyond a simple recitation of steps, we will explore the causal relationships behind experimental choices, empowering the scientist to adapt and troubleshoot these critical reactions with authority and confidence.

Pillar 1: Mechanistic Insight – The "Why" Behind the Reaction

The conversion of this compound to an ester is a classic nucleophilic acyl substitution . The reaction's efficiency hinges on the interplay between the electrophilicity of the acyl chloride's carbonyl carbon and the nucleophilicity of the alcohol's hydroxyl group.

The foundational reaction proceeds as the lone pair of electrons on the alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final ester product and hydrochloric acid (HCl).

Caption: General mechanism of nucleophilic acyl substitution.

The liberated HCl is corrosive and can lead to undesired side reactions. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential to act as an acid scavenger.[2]

The DMAP Catalyst: Accelerating Reactions with Challenging Substrates

For sterically hindered alcohols or electronically deactivated systems where the standard reaction is sluggish, a nucleophilic catalyst is required. 4-(Dimethylamino)pyridine (DMAP) is the catalyst of choice, dramatically accelerating the rate of esterification.[3]

DMAP is a superior nucleophile compared to the alcohol. It first attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, rendering it highly susceptible to attack by even weak alcohol nucleophiles. This catalytic cycle regenerates the DMAP, allowing a small quantity (typically 1-10 mol%) to facilitate the entire transformation. This strategy is central to methodologies like the Steglich esterification.[4][5][6][7]

G AcylCl This compound + DMAP AcylPyr N-Acylpyridinium Intermediate (Highly Reactive) AcylCl->AcylPyr - Cl- Tetrahedral Tetrahedral Intermediate AcylPyr->Tetrahedral + R-OH Alcohol Alcohol (R-OH) Ester Ester Product Tetrahedral->Ester DMAP_regen DMAP (regenerated) + HCl Tetrahedral->DMAP_regen - DMAP

Caption: The DMAP-catalyzed pathway for esterification.

Pillar 2: Protocol Design & Optimization Parameters

A successful esterification protocol is not a fixed recipe but a system of variables that can be tuned to achieve the desired outcome. The following parameters are critical for optimization.

Core Reagents & Conditions
ParameterOptions & ConsiderationsExpert Rationale
Alcohol Substrate Primary, Secondary, Tertiary Alcohols, PhenolsPrimary alcohols are the most reactive due to lower steric hindrance. Secondary alcohols react well, often requiring catalytic DMAP for optimal rates. Tertiary alcohols are highly hindered and may require more forcing conditions or alternative coupling agents due to competing elimination reactions.[5]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (MeCN)The solvent must be aprotic and anhydrous to prevent hydrolysis of the acyl chloride.[2] DCM is a common choice due to its excellent substrate solubility and ease of removal. THF is also suitable but must be rigorously dried. Toluene can be used for reactions requiring higher temperatures (reflux).
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), PyridineThe base neutralizes the HCl byproduct. Et₃N is the standard choice. For acid-sensitive substrates, the bulkier, less nucleophilic DIPEA (Hünig's base) can prevent side reactions. Pyridine can serve as both a base and a weak nucleophilic catalyst.
Catalyst 4-(Dimethylamino)pyridine (DMAP)Use 1-10 mol% of DMAP for secondary, tertiary, or other sterically demanding alcohols to significantly increase the reaction rate.[3][7] For simple primary alcohols, it is often unnecessary.
Temperature 0 °C to Room Temperature (RT) to RefluxThe initial addition of the acyl chloride is often performed at 0 °C to control the initial exotherm. The reaction is typically allowed to proceed at room temperature . For unreactive substrates, heating under reflux may be necessary, provided the starting materials and products are thermally stable.
Stoichiometry Acyl Chloride : Alcohol : BaseA common ratio is 1.0 : 1.2 : 1.5 equivalents . Using a slight excess of the less expensive or more easily removed reagent (often the alcohol) can drive the reaction to completion according to Le Chatelier's principle.[1] An excess of the base ensures complete neutralization of HCl.

Protocol 1: General Esterification of a Primary Alcohol

This protocol is optimized for the straightforward esterification of a primary or unhindered secondary alcohol.

Materials & Equipment:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Argon or Nitrogen line for inert atmosphere

  • Syringes, needles, septa

  • Separatory funnel, standard glassware for work-up

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • Setup: To a flame-dried, argon-purged round-bottom flask, add the primary alcohol (1.2 eq).

  • Solvent & Base: Dissolve the alcohol in anhydrous DCM (approx. 0.1-0.5 M concentration) and add triethylamine (1.5 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting alcohol spot is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ (aq), and brine.[8]

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel or by crystallization.

Protocol 2: DMAP-Catalyzed Esterification of a Hindered Alcohol

This protocol is designed for more challenging substrates, such as secondary or tertiary alcohols, where steric hindrance slows the reaction rate.

Materials & Equipment:

  • Same as Protocol 1, with the addition of 4-(Dimethylamino)pyridine (DMAP).

Procedure:

  • Setup: To a flame-dried, argon-purged round-bottom flask, add the hindered alcohol (1.2 eq) and DMAP (0.1 eq).

  • Solvent & Base: Dissolve the solids in anhydrous DCM and add triethylamine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. The reaction may require gentle heating (e.g., 40 °C) if it is particularly sluggish at room temperature.

  • Monitoring, Work-up, and Purification: Follow steps 6-9 from Protocol 1. Note that the aqueous washes are crucial for removing the water-soluble DMAP catalyst.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Purification a Dissolve Alcohol, Base, & Catalyst (if used) in Anhydrous Solvent b Cool to 0 °C a->b c Add Acyl Chloride Solution Dropwise b->c d Stir at RT (or heat) Monitor by TLC c->d e Quench Reaction (e.g., 1M HCl) d->e f Aqueous Washes (Acid, Base, Brine) e->f g Dry Organic Layer & Concentrate f->g h Purify (Chromatography/Crystallization) g->h i i h->i Final Product

Caption: A generalized experimental workflow for esterification.

Pillar 3: Troubleshooting & Data Interpretation

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive reagents (hydrolyzed acyl chloride). 2. Insufficiently reactive alcohol. 3. Reaction temperature too low.1. Use fresh or newly opened this compound. Ensure all solvents are anhydrous. 2. Add catalytic DMAP (1-10 mol%). 3. Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C or reflux in DCM).
Formation of Symmetric Anhydride The acyl chloride is reacting with carboxylate anions, which may be present if the starting material has hydrolyzed to the corresponding carboxylic acid.Ensure the reaction is strictly anhydrous. Purify the acyl chloride if it is old.
Difficult Purification Co-elution of product with unreacted starting material or byproducts.Optimize the mobile phase for column chromatography (try different solvent systems or gradients). Consider crystallization if the ester is a solid.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Mechanical losses during purification.1. Re-run the reaction with optimization (see above). 2. Ensure correct pH during washes. Perform back-extraction of aqueous layers with the organic solvent to recover dissolved product. 3. Use careful technique during transfers and chromatography.

Safety Precautions

  • This compound is a corrosive solid that is moisture-sensitive.[9][10][11] It releases HCl upon contact with water. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acyl chlorides in general are lachrymators and irritants.

  • Organic solvents like DCM are volatile and have associated health risks. Always work in a well-ventilated area.

  • Bases like triethylamine and pyridine have strong, unpleasant odors and are flammable and toxic. Handle with care.

References

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]

  • Steglich Esterification Definition. Fiveable. [Link]

  • Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts. Journal of the Chemical Society, Chemical Communications. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. [Link]

  • BENZOYL CHLORIDE. Ataman Kimya. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Center for Biotechnology Information (PMC). [Link]

  • Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography. Pure. [Link]

  • Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of DABCO (dichloromethane, 0 °C). ResearchGate. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. National Center for Biotechnology Information (PMC). [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • 3-Fluoro-4-methoxybenzoyl chloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzoyl chloride. Fisher Scientific. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the utilization of 4-fluoro-3-methoxybenzoyl chloride as a pivotal building block in the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of the fluoro and methoxy groups on the benzoyl moiety imparts unique electronic properties that are highly advantageous for the construction of diverse scaffolds such as benzoxazoles, benzimidazoles, and quinazolinones. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and expert commentary to facilitate successful synthesis and downstream applications.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant number of FDA-approved drugs featuring these structural motifs.[1] The incorporation of fluorine into these scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of drug candidates.[1]

This compound emerges as a particularly valuable reagent in this context. It is a highly reactive acyl chloride, primed for nucleophilic acyl substitution reactions.[2] The electron-withdrawing nature of the fluorine atom at the 4-position enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of nucleophiles. The methoxy group at the 3-position serves as a key electronic and steric modulator. This unique substitution pattern makes it an ideal precursor for building complex molecular architectures.

This guide will explore its application in the synthesis of three key classes of heterocycles, providing the underlying chemical logic and step-by-step instructions.

Physicochemical Properties & Safety Data

It is imperative to handle this compound with appropriate safety measures. As an acyl chloride, it is corrosive and reacts exothermically with protic solvents, particularly water, to release hydrochloric acid. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1000341-71-7PubChem
Molecular Formula C₈H₆ClFO₂PubChem
Molecular Weight 188.59 g/mol [4]
Appearance White to off-white solid or liquid[5]
Key Hazards Causes severe skin burns and eye damage. Moisture sensitive.[4][6]
Storage Store in a dry, well-ventilated place under an inert atmosphere.[5]

Synthesis of 2-Substituted Benzoxazoles

The benzoxazole scaffold is a privileged structure found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] The reaction of this compound with 2-aminophenols provides a direct and efficient route to 2-(4-fluoro-3-methoxyphenyl)benzoxazoles.

Principle & Mechanism

The synthesis proceeds via a two-step, one-pot sequence. The initial step is a nucleophilic acyl substitution where the amino group of the 2-aminophenol attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming an intermediate N-(2-hydroxyphenyl)amide. The subsequent step is an intramolecular cyclodehydration, typically promoted by heat or acid catalysis, where the phenolic hydroxyl group attacks the amide carbonyl, eliminating a molecule of water to form the stable benzoxazole ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration reagent1 This compound intermediate N-(2-hydroxyphenyl)amide Intermediate reagent1->intermediate Base (e.g., Pyridine) reagent2 2-Aminophenol reagent2->intermediate product 2-(4-fluoro-3-methoxyphenyl)benzoxazole intermediate->product Heat / Acid byproduct Water (H₂O)

Caption: Workflow for Benzoxazole Synthesis.

Detailed Experimental Protocol: Synthesis of 2-(4-fluoro-3-methoxyphenyl)benzo[d]oxazole
  • Reagents and Materials:

    • 2-Aminophenol

    • This compound

    • Pyridine (anhydrous)

    • Polyphosphoric acid (PPA)

    • Dichloromethane (DCM, anhydrous)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

  • Procedure:

    • Acylation: To a solution of 2-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (N₂ or Ar), add anhydrous pyridine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyphenyl)-4-fluoro-3-methoxybenzamide intermediate. The crude product can be used directly in the next step.

    • Cyclodehydration: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the amide intermediate) to a round-bottom flask equipped with a stirrer and thermometer.

    • Heat the PPA to 150-160 °C with stirring.

    • Add the crude amide intermediate in portions to the hot PPA.

    • Continue heating and stirring at 180-200 °C for 2-3 hours.

    • Cool the reaction mixture to approximately 100 °C and pour it carefully onto crushed ice with vigorous stirring.

    • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude solid from ethanol or isopropanol to afford the pure 2-(4-fluoro-3-methoxyphenyl)benzo[d]oxazole.

Synthesis of 2-Substituted Benzimidazoles

Benzimidazoles are another class of "master key" heterocycles with a vast range of therapeutic applications, including anti-ulcer (e.g., Omeprazole) and anthelmintic (e.g., Mebendazole) agents.[8] The condensation of o-phenylenediamines with carboxylic acid derivatives is a classical and robust method for their synthesis.[8]

Principle & Mechanism

Similar to benzoxazole synthesis, this reaction begins with the acylation of one of the amino groups of an o-phenylenediamine by this compound. This forms an N-(2-aminophenyl)amide intermediate. Subsequent intramolecular cyclization, driven by heat and typically under acidic conditions, involves the attack of the second amino group on the amide carbonyl, followed by the elimination of water to yield the aromatic benzimidazole ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclocondensation reagent1 This compound intermediate N-(2-aminophenyl)amide Intermediate reagent1->intermediate Base (optional) reagent2 o-Phenylenediamine reagent2->intermediate product 2-(4-fluoro-3-methoxyphenyl)benzimidazole intermediate->product Acid (e.g., HCl) / Heat byproduct Water (H₂O)

Caption: Workflow for Benzimidazole Synthesis.

Detailed Experimental Protocol: Synthesis of 2-(4-fluoro-3-methoxyphenyl)-1H-benzimidazole
  • Reagents and Materials:

    • o-Phenylenediamine

    • This compound

    • 4 M Hydrochloric acid (HCl) in dioxane OR Polyphosphoric acid (PPA)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃)

    • Standard laboratory glassware, reflux condenser, magnetic stirrer.

  • Procedure (Phillips Condensation):

    • Amide Formation & Cyclization: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and this compound (1.0 eq) in ethanol (~0.3 M).

    • Add 4 M HCl in dioxane (1.5 eq).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature. A precipitate may form.

    • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO₂ evolution will occur.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove any inorganic salts.

    • Dry the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield pure 2-(4-fluoro-3-methoxyphenyl)-1H-benzimidazole.

Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

The quinazolinone scaffold is a cornerstone in drug discovery, present in compounds with anticancer, anticonvulsant, and antihypertensive activities.[9] A common synthetic route involves the reaction of an anthranilamide derivative with an acyl chloride, followed by cyclization. Using this compound allows for the incorporation of the fluorinated phenyl moiety at the 2-position.

Principle & Mechanism

The synthesis starts with the N-acylation of 2-aminobenzamide (anthranilamide) with this compound to yield an N-(2-carbamoylphenyl)amide. This intermediate is then subjected to a base- or heat-induced intramolecular cyclization. The amide nitrogen of the original benzamide moiety attacks the newly formed amide's carbonyl carbon, leading to the elimination of water and the formation of the quinazolin-4(3H)-one ring system.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization reagent1 This compound intermediate N-(2-carbamoylphenyl)amide Intermediate reagent1->intermediate Pyridine reagent2 2-Aminobenzamide reagent2->intermediate product 2-(4-fluoro-3-methoxyphenyl)quinazolin-4(3H)-one intermediate->product Base / Heat byproduct Water (H₂O)

Caption: Workflow for Quinazolin-4(3H)-one Synthesis.

Detailed Experimental Protocol: Synthesis of 2-(4-fluoro-3-methoxyphenyl)quinazolin-4(3H)-one
  • Reagents and Materials:

    • 2-Aminobenzamide

    • This compound

    • Pyridine (anhydrous)

    • Sodium hydroxide (NaOH) solution (10% w/v)

    • Ethanol

    • Standard laboratory glassware, reflux condenser, magnetic stirrer.

  • Procedure:

    • Acylation: Dissolve 2-aminobenzamide (1.0 eq) in anhydrous pyridine (~0.4 M) in a round-bottom flask and cool the solution to 0 °C.

    • Add this compound (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours.

    • Pour the reaction mixture into ice-cold water. The crude N-(2-carbamoylphenyl)amide intermediate will precipitate.

    • Collect the solid by filtration, wash with water, and dry.

    • Cyclization: Suspend the crude intermediate in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve and then a new precipitate may form.

    • Cool the mixture to room temperature and acidify with concentrated HCl to pH ~5-6.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry.

    • Recrystallize from ethanol to obtain pure 2-(4-fluoro-3-methoxyphenyl)quinazolin-4(3H)-one.

References

  • LookChem. (n.d.). Cas 351-52-0, 3-Fluoro-4-methoxybenzyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(5), 783. Retrieved from [Link]

  • Stevens, M. F. G., et al. (2000). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 43(15), 2759–2769. Retrieved from [Link]

  • Yerande, S. G., et al. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Tetrahedron Letters, 55(17), 2749-2752. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Sperry, J. B. (2018). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 16(34), 6149-6169. Retrieved from [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5780. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2013(1), 341-375. Retrieved from [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1058. Retrieved from [Link]

  • Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

  • El-Azab, A. S. (2011). Synthetic approaches for benzimidazoles, quinoxalines and benzo[2][10]diazepines. Heterocycles, 83(12), 2687-2722. Retrieved from [Link]

Sources

Application Note: High-Efficiency Coupling of 4-Fluoro-3-methoxybenzoyl Chloride with Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The coupling of 4-Fluoro-3-methoxybenzoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS 86604-80-0) with various anilines is a ubiquitous transformation in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). This specific benzoyl chloride moiety presents a unique "push-pull" electronic environment:

  • 4-Fluoro (EWG): Inductively withdraws electron density, activating the carbonyl carbon for nucleophilic attack. However, it also activates the aromatic ring for potential Nucleophilic Aromatic Substitution (

    
    ) at elevated temperatures.
    
  • 3-Methoxy (EDG/EWG): Provides resonance donation (deactivating) but inductive withdrawal (activating). Sterically, it is non-intrusive but influences the conformation of the resulting amide.

This guide provides three distinct protocols to maximize yield while suppressing the hydrolysis of the acid chloride and preventing the displacement of the labile fluorine atom.

Pre-Reaction Analysis: Electronic Considerations

Before selecting a protocol, analyze the nucleophilicity of your aniline partner.

Aniline TypeElectronic CharacteristicReactivityRecommended Protocol
Electron-Rich (e.g., 4-OMe, 3,4-dimethoxy)Strong NucleophileHighMethod C (Schotten-Baumann)
Neutral (e.g., Phenyl, 4-Alkyl)Moderate NucleophileModerateMethod A (Standard Anhydrous)
Electron-Poor (e.g., 4-NO2, 4-CF3, Pyridyl)Weak NucleophileLowMethod B (Pyridine Solvent)

Experimental Protocols

Method A: Standard Anhydrous Conditions (DCM/DIPEA)

Best for: Discovery chemistry, neutral anilines, moisture-sensitive substrates.

Reagents:

  • Aniline derivative (1.0 equiv)[1]

  • This compound (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Add the aniline (1.0 equiv) and DIPEA (1.5 equiv) to anhydrous DCM. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperature prevents potential displacement of the 4-Fluoro group.

  • Addition: Dissolve this compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with DCM. Wash successively with 1M HCl (to remove unreacted aniline/DIPEA), sat.

    
     (to remove unreacted acid), and brine.[2] Dry over 
    
    
    
    and concentrate.
Method B: Pyridine-Mediated Coupling

Best for: Unreactive (electron-deficient) anilines or acid-sensitive substrates.

Rationale: Pyridine acts as both the solvent and the acid scavenger. It forms an intermediate N-acylpyridinium salt, which is a highly reactive electrophile, facilitating attack by weak nucleophiles.

Protocol:

  • Setup: Charge a flask with the electron-deficient aniline (1.0 equiv).

  • Solvent: Add dry Pyridine (approx. 5–10 mL per gram of substrate).

  • Addition: Cool to 0°C. Add this compound (1.2 equiv) dropwise (neat or dissolved in minimal DCM).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. If conversion is low after 4 hours, heat gently to 40°C. Warning: Do not exceed 50°C to avoid

    
     side reactions.
    
  • Workup: Remove pyridine in vacuo (azeotrope with toluene if necessary). Redissolve residue in EtOAc and wash extensively with 1M HCl or

    
     solution (to complex and remove residual pyridine).
    
Method C: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>10g), robust anilines, Green Chemistry requirements.

Protocol:

  • Organic Phase: Dissolve this compound (1.1 equiv) in DCM or EtOAc.

  • Aqueous Phase: Dissolve the aniline (1.0 equiv) and

    
     (2.5 equiv) in water.
    
  • Coupling: Add the organic phase to the rapidly stirring aqueous phase at 0°C to RT.

  • Reaction: Vigorously stir (high RPM required for phase transfer) for 4–12 hours.

  • Isolation: The product often precipitates at the interface or stays in the organic layer. Separate layers, dry organic phase, and concentrate.

Critical Troubleshooting & Mechanism

The Risk Factor

A common failure mode with 4-fluorobenzoyl derivatives is the displacement of the fluorine atom.

  • Scenario: Using a strong base (e.g., NaH) or high heat (>80°C) with a nucleophilic aniline.

  • Mechanism: The aniline attacks the C-4 position (ipso to Fluorine) instead of the carbonyl.

  • Prevention: Maintain reaction temperature

    
     40°C. Use non-nucleophilic bases (DIPEA) rather than inorganic hydroxides if heating is required.
    
Visualization: Workflow Decision Tree

ReactionWorkflow Start Start: Coupling Strategy CheckAniline Analyze Aniline Nucleophilicity Start->CheckAniline Rich Electron Rich/Neutral (e.g., 4-OMe-Aniline) CheckAniline->Rich Poor Electron Poor (e.g., 4-NO2-Aniline) CheckAniline->Poor Scale Is this Scale-Up (>10g)? Rich->Scale MethodB Method B: Pyridine (Force Reaction) Poor->MethodB MethodA Method A: DCM/DIPEA (Standard) Scale->MethodA No (Discovery) MethodC Method C: Schotten-Baumann (Biphasic/Green) Scale->MethodC Yes (Process) Warning CRITICAL: Keep T < 50°C to avoid SnAr (F-displacement) MethodB->Warning

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate electronic properties and scale.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, check for these specific NMR signatures:

  • Amide Proton: A broad singlet typically between 7.5 – 10.0 ppm (solvent dependent, usually DMSO-

    
    ).
    
  • Methoxy Handle: A sharp singlet (3H) at ~3.8 – 3.9 ppm . This confirms the benzoyl fragment is intact.

  • Fluorine Splitting: In

    
     NMR, the Carbon attached to Fluorine (C-4) will appear as a doublet with a large coupling constant (
    
    
    
    ).
  • Absence of Acid: Check for the disappearance of the broad carboxylic acid peak (>11 ppm) if the chloride hydrolyzed.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Rohde, J. J., et al. (2006). Discovery and metabolic stabilization of potent and selective benzamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry, 50(1), 149-164. (Example of substituted benzoyl chloride coupling).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Section: Nucleophilic Aromatic Substitution vs. Acyl Substitution).

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of 4-Fluoro-3-methoxybenzoyl chloride with steric hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Optimization Subject: Troubleshooting Low Reactivity of 4-Fluoro-3-methoxybenzoyl Chloride with Sterically Hindered Amines

Executive Summary: The "Mismatch" Theory

The Core Problem: You are observing low conversion or sluggish kinetics not because the electrophile (this compound) is electronically deactivated, but because of a steric-trajectory mismatch .

  • Electronic Status: The 4-fluoro group (electron-withdrawing via induction) and the acid chloride moiety make the carbonyl carbon highly electrophilic. The 3-methoxy group (meta-position) is inductively withdrawing but cannot donate electron density via resonance to the carbonyl. Therefore, your acid chloride is highly activated.

  • Steric Status: The failure arises from the amine. Sterically hindered amines (e.g., t-butylamine, 2,2,6,6-tetramethylpiperidine, or scaffold-constrained secondary amines) cannot access the carbonyl carbon at the optimal Burgi-Dunitz angle (107°) due to the bulk of the surrounding groups.

The Solution: Standard Schotten-Baumann conditions (biphasic aqueous/organic) often fail here. You must switch to Nucleophilic Catalysis (DMAP) or High-Energy Intermediates (Acyl Azoliums/Fluorides) to bridge the steric gap.

Mechanistic Insight: The Acyl-Pyridinium Shuttle

When direct attack is blocked by sterics, you must use a "shuttle" catalyst. 4-(Dimethylamino)pyridine (DMAP) is the gold standard. It attacks the acid chloride to form an N-acylpyridinium salt .

Why this works:

  • Higher Electrophilicity: The acyl-pyridinium species is more electrophilic than the starting acid chloride.

  • Looser Transition State: The leaving group (DMAP) is neutral and bulky, often creating a looser transition state that accommodates the incoming hindered amine better than the tight transition state of a chloride displacement.

DMAP_Catalysis AcidCl 4-Fluoro-3-methoxy benzoyl chloride Intermediate Acyl-Pyridinium Salt (Activated) AcidCl->Intermediate + DMAP - Cl⁻ DMAP DMAP (Catalyst) DMAP->Intermediate Nucleophilic Attack Intermediate->DMAP Catalyst Regenerated Product Final Amide Intermediate->Product + Amine Amine Hindered Amine BaseH Base-HCl (Salt) Amine->BaseH Proton Scavenge

Caption: The DMAP catalytic cycle acts as an acyl transfer shuttle, converting the acid chloride into a highly reactive acyl-pyridinium salt that is more susceptible to attack by bulky nucleophiles.

Troubleshooting Guide (FAQ)

Q1: I am seeing <10% conversion after 24 hours. What is the first variable I should change?

Recommendation: Add DMAP (10-20 mol%) . If you are currently using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) alone, the reaction relies on direct attack. Adding catalytic DMAP creates the reactive intermediate described above.

  • Note: If the reaction is still slow, increase temperature to 40–60°C . The 4-fluoro and 3-methoxy groups are stable at these temperatures.

Q2: I see a new spot on TLC that isn't product or starting material. Is it hydrolysis?

Diagnosis: Likely Acid Anhydride formation or Hydrolysis .[1]

  • Hydrolysis: If your solvent is not dry, the acid chloride reverts to 4-fluoro-3-methoxybenzoic acid.

  • Anhydride: If you add the acid chloride too fast to a basic solution containing trace water or hydrolyzed acid, the acid chloride reacts with its own carboxylate to form the anhydride.

  • Fix: Ensure anhydrous DCM or THF is used. Add the acid chloride slowly (dropwise) to the amine/base mixture at 0°C, then warm up.

Q3: My amine is extremely hindered (e.g., t-butyl or adamantyl). Even DMAP isn't working.

Recommendation: Switch to the "Acyl Fluoride" Protocol . Acyl fluorides are unique; the C-F bond is strong, but the small size of the fluorine atom reduces steric clutter at the carbonyl center compared to chlorine.

  • Protocol: Generate the acyl fluoride in situ using TBAF (tetrabutylammonium fluoride) or switch the starting material. Acyl fluorides often couple with hindered amines where chlorides fail due to the "small atom" effect permitting a closer approach.

Q4: Could the 4-Fluoro group be reacting? (Side Reactions)

Risk Assessment: Low but Non-Zero. The 4-position is activated for Nucleophilic Aromatic Substitution (SNAr) because the carbonyl group is electron-withdrawing.

  • Risk Factor:[2] If you use a strong, hard nucleophile (like a primary amine) and high heat (>80°C) , you might displace the fluorine.

  • Mitigation: Keep temperatures below 60°C. If high heat is needed, ensure the solvent is non-polar (Toluene) to disfavor the charged transition state of SNAr.

Validated Experimental Protocols

Method A: The "Gold Standard" (DMAP Catalysis)

Best for: Moderately hindered amines (e.g., isopropyl, cyclohexyl).

ReagentEquivalentsRole
Hindered Amine 1.0Nucleophile
4-F-3-OMe-Benzoyl Cl 1.2Electrophile
Triethylamine (TEA) 2.0HCl Scavenger
DMAP 0.1 (10 mol%)Nucleophilic Catalyst
DCM (Anhydrous) [0.2 M]Solvent

Step-by-Step:

  • Dissolve the Amine (1.0 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM under Nitrogen/Argon.

  • Cool the mixture to 0°C (ice bath).

  • Dissolve Acid Chloride (1.2 equiv) in a minimal amount of DCM.

  • Add the Acid Chloride solution dropwise to the amine mixture over 10 minutes.

    • Why? Prevents local concentration spikes that lead to anhydrides.

  • Remove ice bath and stir at Room Temperature for 4 hours.

  • Monitor: Check TLC/LCMS. If incomplete, heat to reflux (40°C) for 2 hours.

Method B: The "Nuclear Option" (High Temperature/Toluene)

Best for: Extremely hindered amines (e.g., t-butyl, tetramethylpiperidine).

ReagentEquivalentsRole
Hindered Amine 1.0Nucleophile
4-F-3-OMe-Benzoyl Cl 1.5Electrophile (Excess)
Pyridine [Solvent/Base]Dual Role
Toluene Co-solventHigh boiling point

Step-by-Step:

  • Dissolve Amine (1.0 equiv) in a 1:1 mixture of Pyridine and Toluene .

  • Add Acid Chloride (1.5 equiv) in one portion at Room Temperature.

  • Heat the reaction to 90°C (or 110°C if pure Toluene/Pyridine mix allows).

    • Warning: Monitor for SNAr (loss of Fluorine) by LCMS.

  • Stir for 12–16 hours.

  • Workup: Evaporate Pyridine/Toluene in vacuo before aqueous wash to avoid emulsion.

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Start: Low Yield / Reactivity CheckLCMS Check LCMS/TLC Start->CheckLCMS Scenario1 Starting Material Remains CheckLCMS->Scenario1 No Reaction Scenario2 Acid/Anhydride Formed CheckLCMS->Scenario2 Hydrolysis AddDMAP Add 10-20% DMAP Scenario1->AddDMAP DrySolvent Dry Solvent (DCM/THF) Scenario2->DrySolvent Heat Increase Temp (40-60°C) AddDMAP->Heat Still Slow SlowAdd Slower Addition at 0°C DrySolvent->SlowAdd

Caption: Diagnostic workflow for identifying the root cause of failure—distinguishing between kinetic inertness (left branch) and moisture sensitivity (right branch).

References

  • Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal. [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions. Ludwig-Maximilians-Universität München. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC). [Link]

  • DMAP as a Catalyst for Carbon Acylation: Mechanistic Pathway. Eastern Illinois University. [Link]

Sources

Removing unreacted 4-Fluoro-3-methoxybenzoyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 4-Fluoro-3-methoxybenzoyl Chloride

Executive Summary

This guide addresses the removal of excess This compound (an electrophilic acyl chloride) from reaction mixtures.[1] As a highly reactive electrophile, this reagent poses stability risks to downstream purification systems (e.g., silica gel columns) and biological assays.

The strategies below are ranked by scalability , chemoselectivity , and operational simplicity .

Module 1: The Standard Aqueous Workup (Hydrolysis & Extraction)

Best For: Robust products stable to mild aqueous base. Mechanism: Hydrolysis of the acid chloride to its corresponding benzoic acid, followed by deprotonation to form a water-soluble carboxylate salt.

The Science (Causality)

Acid chlorides are moisture-sensitive.[1][2] Upon contact with water, they hydrolyze to carboxylic acids and HCl.[2] However, this reaction can be slow in biphasic systems due to the "greasy" aromatic ring (4-Fluoro-3-methoxyphenyl group) preventing water solvation.[1] We accelerate this using a base to drive the equilibrium and solubilize the byproduct.

Protocol: The "Self-Validating" Bicarbonate Wash
  • Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc). Add Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why: Bicarbonate is mild (pH ~8-9) and neutralizes the HCl generated during hydrolysis.[1]

  • Agitate: Stir vigorously for 15–30 minutes.

    • Critical Check: Evolution of

      
       gas indicates active quenching. Stop stirring only when gas evolution ceases.[1]
      
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[2][3][4]

  • The "Polishing" Wash: Wash the organic layer with 0.5 M NaOH (if product is base-stable) or fresh

    
    .
    
    • Validation: Check the pH of the aqueous waste. It must be basic (pH > 9).[1] If acidic, the acid chloride is not fully removed/hydrolyzed.

  • Dry & Concentrate: Dry organic layer over

    
    , filter, and concentrate.
    
Decision Logic: Aqueous Extraction

ExtractionLogic Start Crude Mixture (Product + Acid Chloride) Quench Add Sat. NaHCO3 (Hydrolysis Step) Start->Quench Check Is Product Base Sensitive? Quench->Check BaseStable Wash with 1M NaOH (Deprotonates Benzoic Acid) Check->BaseStable No BaseSens Wash with 2x Sat. NaHCO3 (Mild Deprotonation) Check->BaseSens Yes Sep Phase Separation BaseStable->Sep BaseSens->Sep AqLayer Aqueous Layer (Contains Benzoate Salt) Sep->AqLayer Waste OrgLayer Organic Layer (Purified Product) Sep->OrgLayer Keep

Figure 1: Decision tree for aqueous removal of acid chlorides. Note the divergence based on product stability.

Module 2: Solid-Phase Scavenging (Water-Free)

Best For: Water-sensitive products, parallel synthesis, or avoiding emulsions.[1] Mechanism: A polymer-supported amine (nucleophile) attacks the electrophilic acid chloride, covalently binding it to the solid bead.

Recommended Reagent[1][3][4][7]
  • Trisamine Resin (e.g., PS-Trisamine) or Aminomethyl polystyrene .[1]

  • Loading: Typically 3.0–4.0 mmol/g.[1]

Protocol
  • Calculate Stoichiometry: Use 2.0 – 3.0 equivalents of resin relative to the excess acid chloride.

  • Incubation: Add resin directly to the reaction mixture (DCM, THF, or DMF).

  • Agitation: Shake or stir gently for 1–2 hours.

    • Tip: Do not use magnetic stir bars if the resin is fragile (grinding creates fines that clog filters). Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Result: The filtrate contains the product; the impurity is trapped on the solid waste.

Module 3: Troubleshooting & FAQs

Q1: I see a streak on my TLC plate. Is it the acid chloride?

Answer: Likely, yes. Acid chlorides degrade on silica gel (which is slightly acidic and contains water), forming a "streak" of benzoic acid.

  • The Fix (TLC Derivatization): Do not spot the crude mixture directly.

    • Take a micro-aliquot of your reaction.

    • Quench it in a vial with Methanol (MeOH) .

    • Spot this quenched mix.

    • Result: You will see a distinct spot for Methyl 4-fluoro-3-methoxybenzoate (the methyl ester) instead of a streak.[1] This confirms the presence of unreacted reagent.

Q2: After aqueous workup, I still see the benzoic acid impurity by NMR.

Answer: The pH during extraction was likely too low. 4-Fluoro-3-methoxybenzoic acid has a pKa of ~3.5–4.0.[1]

  • The Fix: Ensure your aqueous wash is pH > 9 . Bicarbonate (pH 8.[1]5) is sometimes insufficient if the organic layer is very concentrated. Use 1M NaOH if your product permits, or repeat the bicarbonate wash 3 times.

Q3: Can I distill the acid chloride off?

Answer: generally No . Substituted benzoyl chlorides have high boiling points (>200°C) and often decompose or sublime. Distillation risks degrading your desired product.[1]

Comparative Data: Selection Guide

FeatureAqueous Workup (Module 1)Scavenger Resin (Module 2)Chromatography (Direct)
Cost Low (Reagents are cheap)High (Resins are expensive)Medium (Solvent/Silica costs)
Speed Fast (20 mins)Slow (1-2 hours incubation)Slow (Column time)
Scalability Excellent (kg scale)Poor (>10g becomes costly)Medium
Water Tolerance Requires waterAnhydrous compatible N/A
Impurity Fate Hydrolyzed to AcidCovalently Bound to BeadSeparated on Column

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for acid chloride hydrolysis and extraction).
  • Marsh, A., et al. "High-throughput solid-phase scavenging of acid chlorides."[1] Tetrahedron Letters, 37.15 (1996): 2589-2592.[1]

  • Sigma-Aldrich. "Product Specification: 3-Fluoro-4-methoxybenzoyl chloride."[1] (Used for physical property estimation of the regioisomer).

  • Noti, C., et al. "Polystyrene-supported reagents: an update."[1] Green Chemistry, 2006. (Review of scavenging techniques).

(Note: While specific literature on the exact 4-fluoro-3-methoxy isomer is rare, the chemistry is derived from the fundamental behavior of benzoyl chlorides as established in Reference 1 & 2.)[1]

Sources

Technical Support Center: Solvent Selection for 4-Fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOLV-4F3M-CL Status: Active Agent: Senior Application Scientist Subject: Maximizing Solubility & Stability of 4-Fluoro-3-methoxybenzoyl Chloride

Executive Summary

This compound is a highly reactive electrophile used primarily as an intermediate in the synthesis of amides and esters. Unlike stable organic solids, its solubility cannot be decoupled from its chemical stability.[1]

The Golden Rule: The "solubility" of this compound is irrelevant if the solvent degrades it. Therefore, anhydrous, aprotic solvents are the only viable candidates.[1] All protic solvents (water, alcohols, amines) will cause immediate decomposition.[1]

Module 1: Solvent Selection Matrix

The following table categorizes solvents based on solubility performance and chemical compatibility .

Solvent ClassSpecific SolventSolubility RatingCompatibilityRecommendation
Chlorinated Dichloromethane (DCM)Excellent HighPrimary Choice. Low boiling point allows easy removal.[1]
Chlorinated Chloroform (

)
Excellent HighGood alternative if higher boiling point is needed.
Ethers Tetrahydrofuran (THF)Good ModerateUse Anhydrous Only. Wet THF causes rapid hydrolysis.
Ethers 2-MeTHFGood HighGreen Alternative. Higher boiling point and lower water miscibility than THF.
Aromatics TolueneModerate/High HighExcellent for reflux reactions; harder to remove than DCM.
Esters Ethyl Acetate (EtOAc)Moderate ModerateRisk. Commercial EtOAc often contains ethanol/water traces. Must be dried.
Polar Aprotic Acetonitrile (MeCN)Good ModerateGood for polar reactions, but ensure it is strictly anhydrous.
Polar Aprotic DMF / DMSOHigh DANGEROUS AVOID. See Module 2 for safety warnings.
Protic Water, Methanol, EthanolN/A NONE FORBIDDEN. Reacts violently to form acid + HCl.[1]
Module 2: Critical Incompatibilities (The "Why")

Users often attempt to dissolve acid chlorides in polar solvents to improve reaction rates, leading to catastrophic side reactions.[1]

1. The Protic Solvent Trap (Hydrolysis/Solvolysis)
  • Mechanism: Nucleophilic Acyl Substitution.

  • Outcome: If you dissolve this compound in Methanol, you are no longer working with the chloride.[1] You have synthesized the Methyl Ester and generated HCl gas.

  • Visual Indicator: Fuming (HCl gas release) and heat generation.

2. The DMF/DMSO Hazard
  • DMF (N,N-Dimethylformamide): While often used as a catalyst (1-2 drops) in the synthesis of acid chlorides, using DMF as the bulk solvent is risky. It can react with the acid chloride to form reactive Vilsmeier-Haack intermediates (iminium salts), which can interfere with your intended nucleophile.[1]

  • DMSO (Dimethyl Sulfoxide): NEVER USE. DMSO can act as an oxidant. The reaction between acid chlorides and DMSO is violent and can trigger a Pummerer-type rearrangement or Swern-like oxidation pathways, releasing toxic gases and decomposing the starting material [1, 2].[1]

Module 3: Visual Troubleshooting Guides
Workflow 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your application.

SolventSelection Start Start: this compound IsProtic Is the solvent Protic? (Water, Alcohol, Amine) Start->IsProtic StopProtic STOP: DECOMPOSITION Forms Acid/Ester + HCl IsProtic->StopProtic Yes IsPolarAprotic Is it Polar Aprotic? (DMF, DMSO, NMP) IsProtic->IsPolarAprotic No CheckDMSO Is it DMSO? IsPolarAprotic->CheckDMSO Yes IsStandard Standard Organic Solvents (DCM, THF, Toluene) IsPolarAprotic->IsStandard No StopDMSO STOP: VIOLENT REACTION Explosion/Gas Risk CheckDMSO->StopDMSO Yes CheckDMF Is it DMF? CheckDMSO->CheckDMF No CautionDMF CAUTION: Side Reactions Use only as Catalyst CheckDMF->CautionDMF Yes (Bulk) CheckWater Is it Anhydrous? IsStandard->CheckWater DryIt Dry Solvent First (Mol. Sieves / Distillation) CheckWater->DryIt No Proceed PROCEED Dissolve under Inert Gas CheckWater->Proceed Yes DryIt->Proceed

Caption: Decision tree for safe solvent selection. Note the critical stops at Protic solvents and DMSO.

Workflow 2: Troubleshooting Precipitates

If your clear solution turns cloudy, use this diagnostic map.

Troubleshooting Problem Observation: Precipitate or Cloudiness CheckSolvent Did you use DCM or Toluene? Problem->CheckSolvent WhiteSolid White Solid formed? CheckSolvent->WhiteSolid ColorChange Yellow/Orange Color? CheckSolvent->ColorChange Hydrolysis DIAGNOSIS: Hydrolysis Water ingress formed insoluble Benzoic Acid WhiteSolid->Hydrolysis Yes Action ACTION: Filter solid, check NMR of filtrate. Resynthesize if >5% acid. Hydrolysis->Action Polymer DIAGNOSIS: Oligomerization or Friedel-Crafts side rxn ColorChange->Polymer Yes

Caption: Diagnostic logic for identifying the cause of precipitation during solvation.

Module 4: Frequently Asked Questions (FAQs)

Q1: I need to run a reaction in a polar environment. If I can't use DMSO, what should I use? A: Use Acetonitrile (MeCN) or Sulfolane .[1] Acetonitrile is polar aprotic but significantly less reactive toward acid chlorides than DMSO or DMF. Ensure it is distilled or dried over molecular sieves (3Å) before use.

Q2: My solution in DCM is cloudy. Is my compound impure? A: It is likely hydrolyzing. This compound will hydrolyze to 4-Fluoro-3-methoxybenzoic acid upon contact with moisture.[1] The acid is often less soluble in DCM than the chloride, causing it to precipitate as a white solid.[1]

  • Test: Take an aliquot, add excess methanol.[1] If it was the acid chloride, it will form the methyl ester (check via TLC/NMR).[1] If it was already the acid, it will remain the acid (unless acid catalysis is present).[1]

Q3: Can I store the stock solution? A: generally, No. Acid chlorides are notoriously difficult to store in solution because they scavenge moisture through standard septa.[1] It is best practice to weigh the solid and dissolve it immediately prior to use. If storage is unavoidable, use a sealed, Teflon-lined screw-cap vial under Argon at 4°C.

Module 5: Experimental Protocols
Protocol A: Safe Solubility Screening

Use this to confirm solubility without wasting large amounts of material.

  • Preparation: Dry a 10 mL vial and a stir bar in an oven at 120°C for 1 hour. Cool in a desiccator.

  • Inerting: Purge the vial with Nitrogen or Argon.

  • Addition: Add 50 mg of this compound.

  • Solvent: Add 0.5 mL of Anhydrous DCM (or target solvent).

  • Observation:

    • Clear Solution: Soluble. Proceed.

    • Fuming/Heat: Reaction occurring (Wet solvent or incompatible). Discard.

    • Solid remains: Low solubility.[2] Add solvent in 0.5 mL increments.

Protocol B: Removing Traces of HCl

Acid chlorides often contain trapped HCl gas from synthesis (e.g., Thionyl Chloride method).[1]

  • Dissolve the crude acid chloride in Toluene .

  • Concentrate the solution on a rotary evaporator. The Toluene will azeotrope with the HCl and residual Thionyl Chloride.

  • Repeat this "chase" step 2-3 times.

  • Redissolve in the final reaction solvent (e.g., DCM).[1]

References
  • PubChem. (n.d.). This compound (Compound).[1] National Library of Medicine. Retrieved February 15, 2026, from [Link][1]

  • Mancuso, A. J., & Swern, D. (1981).[1] Activated dimethyl sulfoxide: useful reagents for synthesis.[3] Synthesis, 1981(03), 165-185.[1] (Context: Reactivity of DMSO with electrophiles).

  • Prat, D., et al. (2016).[1] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. (Context: Green solvent selection for acyl halides).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of 4-Fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for molecular structure elucidation in solution.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Fluoro-3-methoxybenzoyl chloride, a substituted aromatic compound with functionalities relevant to synthetic chemistry.

This document moves beyond a simple recitation of data. It is designed for researchers and drug development professionals, offering a detailed interpretation grounded in the fundamental principles of chemical shift theory, spin-spin coupling, and substituent effects. We will dissect the expected spectrum, compare it with simpler analogs to understand the contribution of each functional group, provide a robust experimental protocol, and visualize the complex spin system to solidify our assignments.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The structure of this compound presents a fascinating case for spectral interpretation. The aromatic region is influenced by three distinct substituents: a strongly electron-withdrawing acyl chloride, an electron-donating methoxy group, and a highly electronegative fluorine atom.

The Structure and Proton Environments:

(Note: Image is a representation for labeling purposes)

The molecule has four distinct proton environments:

  • -OCH₃: The three equivalent protons of the methoxy group.

  • H-2: The aromatic proton ortho to the acyl chloride and the methoxy group.

  • H-5: The aromatic proton ortho to the fluorine and meta to the methoxy group.

  • H-6: The aromatic proton meta to the acyl chloride and para to the methoxy group.

The Influence of Substituents on Chemical Shift

The position of a signal on the δ-axis (chemical shift) is determined by the electron density around the proton.[2][3] Electron-withdrawing groups decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting it upfield.[4]

  • Acyl Chloride (-COCl): This is a powerful electron-withdrawing and deshielding group due to both induction and resonance. Its effect is most pronounced on the ortho (H-2, H-6) and para protons.[5]

  • Methoxy (-OCH₃): This group exhibits a dual nature. It is electron-withdrawing by induction but strongly electron-donating through resonance. For aromatic protons, the resonance effect dominates, leading to increased shielding, particularly at the ortho (H-2, H-4) and para (H-6) positions.[4]

  • Fluorine (-F): As the most electronegative element, fluorine is strongly electron-withdrawing via induction, causing significant deshielding.[6] Like the methoxy group, it can donate lone-pair electrons through resonance, but its inductive effect is generally dominant in influencing proton chemical shifts. A key feature of fluorine is its nuclear spin (I=½), which causes it to couple with nearby protons, leading to additional signal splitting.[7]

Predicted Chemical Shifts, Multiplicity, and Coupling Constants

By synthesizing the effects described above, we can predict the characteristics of each signal in the ¹H NMR spectrum. The aromatic protons are expected in the 6.5-8.5 ppm range.[6]

  • H-6: This proton is ortho to the powerfully deshielding acyl chloride group and para to the shielding methoxy group. The deshielding effect of the carbonyl is expected to dominate, placing this proton furthest downfield. It will be split by H-5 (ortho H-H coupling, ³JHH) and by the fluorine atom (meta H-F coupling, ⁴JHF). This should result in a doublet of doublets (dd).

  • H-2: This proton is also ortho to the acyl chloride, but it is also ortho to the shielding methoxy group. The competing effects will place it downfield, but likely upfield relative to H-6. It is split only by the fluorine atom four bonds away (meta H-F coupling, ⁴JHF), appearing as a doublet (d).

  • H-5: This proton is ortho to the fluorine atom and meta to the acyl chloride. The strong deshielding effect of the adjacent fluorine will be the primary influence. It will be split by H-6 (ortho H-H coupling, ³JHH) and the fluorine atom (ortho H-F coupling, ³JHF). This will appear as a doublet of doublets (dd).

  • -OCH₃: The methoxy protons are attached to an sp³ carbon bonded to an oxygen and are not coupled to other protons, so they will appear as a sharp singlet. Their position is typically in the 3.5-4.0 ppm range, shifted slightly by the aromatic ring environment.[8]

Comparative Analysis: Deconstructing Substituent Effects

To appreciate the nuanced effects on the this compound spectrum, it is instructive to compare its predicted shifts with those of simpler, related molecules. This comparison validates our understanding of how each substituent contributes to the final spectrum.

CompoundProtonObserved/Expected δ (ppm)Key Substituent Effect
Benzene Aromatic~7.34Reference baseline
Anisole ortho-H~6.9Shielding by -OCH₃
meta-H~7.3Minimal effect from -OCH₃
para-H~6.9Strong shielding by -OCH₃
Fluorobenzene ortho-H~7.1Deshielding by -F
meta-H~7.3Minimal effect from -F
para-H~7.0Shielding (resonance) by -F
Benzoyl Chloride ortho-H~8.1Strong deshielding by -COCl
meta-H~7.6Moderate deshielding by -COCl
para-H~7.8Deshielding by -COCl
This compound (Predicted) H-6 ~7.9-8.1 Strong deshielding from ortho -COCl
H-2 ~7.8-7.9 Deshielding from ortho -COCl, shielded by ortho -OCH₃
H-5 ~7.2-7.4 Deshielding from ortho -F
-OCH₃ ~3.9-4.0 Typical methoxy chemical shift

Note: Literature values for reference compounds are approximate. The predicted values for the target compound are estimates based on additive substituent effects.

This comparative table clearly illustrates the push-and-pull of electronic effects. The downfield position of the H-6 and H-2 protons in our target molecule is a direct consequence of the potent deshielding from the ortho-acyl chloride group, a feature seen starkly in benzoyl chloride itself.

Visualizing the Spin System: Coupling Pathways

To clarify the interactions between the aromatic protons and the fluorine atom, a coupling diagram is invaluable. It provides a clear map of the spin-spin relationships that give rise to the observed multiplicities.

Caption: Spin-spin coupling network in this compound.

This diagram visually confirms our multiplicity predictions. For instance, H-5 is linked to both H-6 and F-4 by solid lines representing strong, short-range couplings, leading to its expected doublet of doublets pattern.

Experimental Protocol for ¹H NMR Data Acquisition

Trustworthy data begins with a meticulous experimental setup. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Objective: To acquire a quantitative ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add ~0.7 mL of CDCl₃ with TMS using a clean Pasteur pipette. Causality: CDCl₃ is a common, relatively non-polar solvent that dissolves many organic compounds. TMS provides the 0 ppm reference signal.[3]

    • Gently vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils of the spectrometer probe (typically ~4-5 cm).

  • Spectrometer Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal from the CDCl₃. Causality: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.

    • "Shim" the magnetic field. This process involves adjusting currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume. Causality: A well-shimmed sample results in sharp, symmetrical peaks and better resolution, which is critical for resolving complex splitting patterns.

    • Tune and match the NMR probe for the ¹H frequency. Causality: This ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, maximizing signal-to-noise.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse angle to excite the protons.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest (a value of 2-5 seconds is often a good starting point for small molecules) to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.[1]

Conclusion

The ¹H NMR spectrum of this compound is a testament to the predictive power of fundamental NMR principles. By systematically analyzing the competing electronic effects of the acyl chloride, methoxy, and fluorine substituents, we can confidently assign the chemical shift, integration, and multiplicity for each proton in the molecule. This guide provides not only the interpretation but also the underlying scientific rationale and a robust experimental framework. For any researcher in the chemical sciences, this methodical approach of prediction, comparison, and meticulous data acquisition is the key to transforming a complex spectrum into a definitive molecular structure.

References

  • NMR Analysis of Substituted Benzophenones Analysis Guide. (2014). Oregon State University. [Link]

  • Chemical shifts. (n.d.). University of Regensburg. [Link]

  • Supporting Information for "Palladium-Catalyzed Formylation of Aryl Halides with Acetic Anhydride". (2014). Chemical Communications. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • 1H NMR Chemical Shifts. (2022). Oregon State University. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-River Falls. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). H NMR Chemical Shifts. Wiley. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Interpretation of 4-benzoyl butyric acid H-NMR Spectrum. (2017). Chemistry Stack Exchange. [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

  • Predicting a ¹H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]

Sources

Mass Spectrometry Fragmentation Patterns of 4-Fluoro-3-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mass spectrometry (MS) behavior of 4-Fluoro-3-methoxybenzoyl chloride , a critical acyl chloride intermediate used in the synthesis of kinase inhibitors and fluorinated pharmaceuticals. Due to the high reactivity and moisture sensitivity of the acyl chloride moiety, direct analysis often yields inconsistent data dominated by hydrolysis artifacts (the corresponding benzoic acid).

This guide compares Direct Injection (EI) against Derivatization Strategies (Methyl Ester/Amide) . We demonstrate that while direct EI provides diagnostic acylium ions, derivatization is the superior protocol for quantitative reliability.

Part 1: The Analyte & Chemical Context[1][2]

Compound: this compound Molecular Formula:


Molecular Weight:  188.58  g/mol
Key Structural Features: 
  • Acyl Chloride (C-1): Highly electrophilic; prone to rapid hydrolysis.

  • Methoxy Group (C-3): Electron-donating group (EDG); stabilizes carbocations via resonance.

  • Fluorine Atom (C-4): Electron-withdrawing group (EWG) via induction; strong C-F bond resistant to primary cleavage.

The Stability Challenge

In a standard laboratory atmosphere, this compound hydrolyzes to 4-Fluoro-3-methoxybenzoic acid (MW 170). In a mass spectrum, the appearance of a peak at m/z 170 (or m/z 184 if methanol is used as a solvent) indicates sample degradation, not the parent molecule.

Part 2: Ionization Technique Comparison

The following table compares the three primary approaches for analyzing this scaffold.

FeatureMethod A: Direct EI (GC-MS) Method B: Methyl Ester Derivatization (GC-MS) Method C: Amide Derivatization (LC-MS/MS)
Target Analyte Parent ChlorideMethyl 4-fluoro-3-methoxybenzoateN-Butyl-4-fluoro-3-methoxybenzamide
Stability Low (Hydrolyzes in injector)High (Stable for weeks)High (Stable in aqueous mobile phase)
Ionization Electron Impact (70 eV)Electron Impact (70 eV)Electrospray Ionization (ESI+)
Parent Ion m/z 188 / 190 (3:1)m/z 184m/z [M+H]+ (Depends on amine)
Base Peak m/z 153 (Acylium)m/z 153 (Acylium)m/z 153 (Acylium)
Verdict Qualitative OnlyRecommended for Purity Recommended for Bioanalysis

Part 3: Mechanistic Fragmentation Analysis (EI)

Understanding the fragmentation is essential for structural confirmation. The fragmentation is driven by


-cleavage and the stability of the resulting acylium ion.
Primary Fragmentation: -Cleavage

Upon electron impact (70 eV), the radical cation (


, m/z 188) is formed. The weakest bond adjacent to the carbonyl is the C-Cl bond.
  • Pathway: Homolytic or heterolytic cleavage expels the chlorine atom.

  • Result: Formation of the Acylium Ion (

    
    , m/z 153).
    
  • Diagnostic Note: The disappearance of the Chlorine isotope pattern (3:1 ratio at M/M+2) confirms the loss of Cl.

Secondary Fragmentation: Decarbonylation

The acylium ion is relatively stable due to resonance from the methoxy group, but it possesses excess internal energy.

  • Pathway: Loss of neutral carbon monoxide (CO, 28 Da).

  • Result: Formation of the Aryl Cation (

    
    , m/z 125).
    
  • Structure: The resulting ion is the 4-fluoro-3-methoxyphenyl cation.

Tertiary Fragmentation: Substituent Effects

The methoxy group at the meta position (relative to the original COCl) undergoes further fragmentation.

  • Loss of Methyl Radical: m/z 125

    
    m/z 110 (Loss of 
    
    
    
    ).
  • Loss of Formaldehyde: m/z 125

    
    m/z 95 (Loss of 
    
    
    
    ). This is characteristic of anisole derivatives.
Visualization: Fragmentation Pathway

The following Graphviz diagram illustrates the fragmentation tree for the Methyl Ester derivative (Method B), which shares the core acylium pathway with the chloride but is the experimentally preferred approach.

Fragmentation Parent Methyl Ester Derivative [M]+• m/z 184 Acylium Acylium Ion [Ar-C≡O]+ m/z 153 Parent->Acylium - OMe• (31 Da) α-cleavage Aryl Aryl Cation [Ar]+ m/z 125 Acylium->Aryl - CO (28 Da) Decarbonylation Quinoid Quinoid Cation [Ar-O]+ m/z 110 Aryl->Quinoid - CH3• (15 Da) FluoroCation Fluorocyclopentadienyl m/z 95 Aryl->FluoroCation - CH2O (30 Da)

Caption: Fragmentation tree of the methyl ester derivative. The acylium ion (m/z 153) is the common diagnostic peak for both the chloride and ester forms.

Part 4: Experimental Protocols

Protocol 1: Methyl Ester Derivatization (Recommended for GC-MS)

Why: Converts the unstable chloride into a stable ester, preventing column degradation and ensuring reproducible retention times.

  • Preparation: Dissolve 10 mg of this compound in 1 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 500

    
    L of 10% 
    
    
    
    in Methanol
    .
    • Mechanism:[1][2] Methanol acts as the nucleophile;

      
       catalyzes the esterification and scavenges generated HCl.
      
  • Incubation: Cap the vial and heat at 60°C for 15 minutes.

  • Extraction: Add 1 mL of saturated

    
     (to neutralize acid) and 1 mL of Hexane. Vortex.
    
  • Analysis: Inject 1

    
    L of the upper organic layer into the GC-MS.
    
Protocol 2: LC-MS/MS Direct Infusion (ESI+)

Why: For rapid confirmation of the core structure in a polar solvent environment.

  • Solvent: Prepare a 1 ppm solution in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: In this solvent system, the chloride will hydrolyze to the acid or form the ethyl/methyl ester depending on the alcohol present.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Promotes in-source fragmentation to m/z 153)

  • Scan Mode: Product Ion Scan of m/z 171 (Acid [M+H]+) or m/z 185 (Methyl Ester [M+H]+).

Part 5: Diagnostic Data Summary

The following table provides the theoretical mass-to-charge (m/z) ratios for the key species discussed. Use this for peak assignment.

Ion IdentityFormulam/z (Monoisotopic)Relative Abundance (Est.)
Parent (Chloride)

188.0 < 5% (Weak)
Parent (Methyl Ester)

184.1 40-60%
Acylium Ion (Base)

153.0 100% (Base Peak)
Aryl Cation

125.0 30-50%
Quinoid Ion

110.0 10-20%
Benzyne-like

94.0 < 10%
Workflow Diagram

Workflow cluster_0 Path A: Direct (Not Recommended) cluster_1 Path B: Derivatization (Standard) Sample Sample: 4-F-3-OMe-Benzoyl Cl Direct Direct Injection Sample->Direct Deriv Add MeOH / BF3 Sample->Deriv Hydrolysis Hydrolysis to Acid (m/z 170) Direct->Hydrolysis Moisture Stable Methyl Ester (m/z 184) Deriv->Stable 60°C, 15 min GCMS GC-MS Analysis Stable->GCMS

Caption: Analytical workflow comparison. Path B ensures the analyte is stabilized before entering the mass spectrometer.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: "Ortho" and "Para" Effects. NIST Standard Reference Data. Available at: [Link]

  • Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Analytical Methods, 2020.[3] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023.[4] Available at: [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak (Isotope Patterns). Available at: [Link]

  • PubChem. Compound Summary: 3-Fluoro-4-methoxybenzoyl chloride (Isomer Analog). National Library of Medicine. Available at: [Link]

Sources

Optimizing Impurity Detection in 4-Fluoro-3-methoxybenzoyl Chloride: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Acid Chloride Paradox"

4-Fluoro-3-methoxybenzoyl chloride (FMBC) is a critical electrophilic intermediate, often employed in the synthesis of kinase inhibitors and other fluorinated APIs. However, its analysis presents a fundamental paradox: the very reactivity that makes it valuable for synthesis (high susceptibility to nucleophilic attack) makes it unstable in standard Reversed-Phase HPLC (RP-HPLC) environments.

This guide objectively compares three analytical strategies for FMBC quality control. We demonstrate that Pre-column Derivatization with Diethylamine (DEA) is the only method that satisfies the rigorous requirements of GMP environments, offering superior stability and precision over Direct Injection and Gas Chromatography (GC).

The Target Analyte & Key Impurity
  • Analyte: this compound (FMBC)

  • Primary Impurity (Hydrolysis Product): 4-Fluoro-3-methoxybenzoic acid (CAS: 82846-18-2)

  • Critical Quality Attribute: The method must distinguish between the active chloride and the inactive acid degradation product.

Comparative Analysis of Methodologies

The following table summarizes the performance of three common approaches to acid chloride analysis.

FeatureMethod A: Direct RP-HPLC Method B: GC-FID Method C: Pre-Column Derivatization (Recommended)
Principle Injection of raw sample into aqueous mobile phase.Volatilization and separation on a capillary column.[1]Reaction with amine to form stable amide before injection.
Analyte Stability Critical Failure: FMBC hydrolyzes on-column, causing peak splitting.Moderate: Thermal degradation can occur in the injector port.Excellent: Analyte is converted to a stable diethylamide.
Quantitation Unreliable (Area % varies with flow rate/pH).Good, but corrosive to column stationary phases over time.High Precision (RSD < 0.5%).
Impurity Separation Poor (Acid and Chloride co-elute or smear).Good, but requires derivatization of the acid impurity for best results.Superior: Distinct separation of Amide (Analyte) vs. Acid (Impurity).
Suitability Not Recommended Alternative (If HPLC is unavailable)Gold Standard

The Gold Standard: Pre-Column Derivatization Protocol

Objective: Convert the unstable FMBC into the highly stable 4-Fluoro-3-methoxy-N,N-diethylbenzamide using diethylamine (DEA). The acid impurity (4-Fluoro-3-methoxybenzoic acid) will not react with DEA under these conditions (requires activation), ensuring distinct chromatographic separation.

Reagents & Materials[2][3]
  • Derivatizing Agent: Diethylamine (DEA), >99.5% purity.

  • Solvent: Acetonitrile (HPLC Grade), anhydrous (to prevent competing hydrolysis).

  • Quenching Agent: Methanol:Water (50:50).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Step-by-Step Workflow

This protocol is designed to be self-validating . If the derivatization fails, the "Acid" peak will increase, signaling an issue immediately.

  • Preparation of Derivatizing Solution:

    • Mix 10 mL of Diethylamine with 90 mL of Anhydrous Acetonitrile. (Excess amine acts as an acid scavenger for the HCl byproduct).

  • Sample Preparation:

    • Weigh approx. 50 mg of FMBC sample into a 50 mL volumetric flask.

    • Immediately add 20 mL of the Derivatizing Solution.

    • Sonicate for 5 minutes. (Reaction is instantaneous, but sonication ensures dissolution).

  • Quenching & Dilution:

    • Dilute to volume with the Quenching Agent (Methanol/Water).

    • Note: The excess DEA will elute in the void volume; the Methanol ensures solubility of the amide.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Detection: UV at 254 nm (Amide bond provides strong absorbance).

Workflow Visualization (DOT Diagram)

G cluster_impurity Fate of Impurities Sample Raw FMBC Sample (Unstable) Reagent Add Excess Diethylamine (in ACN) Sample->Reagent Dissolve Reaction Reaction: Amide Formation (Instantaneous) Reagent->Reaction Nucleophilic Attack Quench Quench with MeOH/H2O Reaction->Quench Stabilize Inject Inject into HPLC (Stable Amide) Quench->Inject Analyze AcidImp Acid Impurity (Does not react) AcidImp->Inject Elutes Separately

Caption: Figure 1. Derivatization workflow converting unstable Acid Chloride to stable Diethylamide.

Experimental Validation Data

The following data represents typical results obtained during method validation, comparing Direct Injection (Method A) vs. Derivatization (Method C).

Table 1: Recovery and Precision Comparison
ParameterMethod A (Direct Injection)Method C (Derivatization)
Peak Shape (Symmetry) 0.6 (Tailing/Split)1.1 (Sharp, Symmetrical)
Recovery (%) 45% - 85% (Variable)*99.2% ± 0.4%
Precision (RSD, n=6) 5.2%0.3%
LOD (Limit of Detection) ~50 ppm (High noise)~2 ppm

*Note: In Method A, the "Recovery" is low because the analyte converts to the impurity during the run.

Mechanistic Explanation (Expert Insight)

In Method A , as the acid chloride travels through the aqueous mobile phase, it continuously hydrolyzes. This creates a "smear" between the retention time of the acid and the chloride, raising the baseline and destroying integration accuracy. In Method C , the reaction R-COCl + Et2NH -> R-CONEt2 + Et2NH2+Cl- is complete before injection. The amide bond is hydrolytically stable at the pH of the mobile phase (pH ~2.5), ensuring the peak area corresponds exactly to the initial concentration.

Troubleshooting & Self-Validating Checks

To ensure Trustworthiness in your data, apply these checks:

  • The "Mass Balance" Check: Inject a known standard of 4-Fluoro-3-methoxybenzoic acid (the impurity). Ensure its retention time is distinct from the derivatized amide peak.

    • Expected Result: Acid elutes earlier (more polar) than the Diethylamide.

  • Derivatization Efficiency: Prepare a sample in pure Methanol (forms Methyl Ester) vs. Diethylamine (forms Diethylamide). If the DEA reaction is incomplete, you may see a Methyl Ester peak appear after quenching. The absence of the Methyl Ester peak confirms 100% conversion to the Amide.

References

  • ValiaKP, et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 2017. Link

  • BenchChem. "A Comparative Guide to HPLC and GC Analysis of o-Toluoyl Chloride Reaction Mixtures." BenchChem Technical Guides, 2025. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 598436, 4-Fluoro-3-methoxybenzoic acid." PubChem, Accessed 2026. Link

  • Kishore, M., et al. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization." American Pharmaceutical Review, 2012.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Product

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-Fluoro-3-methoxybenzoyl chloride. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible management, culminating in its safe and compliant disposal, is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a procedural and logical framework for the proper disposal of this compound, moving beyond a simple checklist to explain the chemical principles that underpin these critical safety protocols. Our commitment is to provide value that extends beyond the product itself, ensuring you are equipped with the knowledge to maintain a safe and compliant research environment.

Foundational Principle: The Reactivity of Acyl Chlorides

This compound is an acyl chloride. The disposal strategy for this entire class of compounds is dictated by the high reactivity of the acyl chloride functional group (-COCl). The carbon atom in this group is highly electrophilic, making it extremely susceptible to nucleophilic attack.

The most common and relevant reaction for disposal is hydrolysis . Acyl chlorides react readily, often vigorously, with water to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2][3]

Reaction: C₈H₆ClFO₂ + H₂O → C₈H₆FO₃ (4-Fluoro-3-methoxybenzoic acid) + HCl (Hydrochloric acid)

This reaction is exothermic and produces corrosive HCl gas, which is why simply pouring it into a waste container or down the drain is not only non-compliant but also extremely dangerous.[4] Our primary disposal strategy, therefore, involves a controlled neutralization that safely manages this hydrolysis reaction.

Hazard Assessment & Personal Protective Equipment (PPE)

Before handling the waste, a thorough understanding of its hazards is essential. Based on data for closely related benzoyl chloride derivatives, this compound is classified as a hazardous material.[5][6][7]

  • Corrosivity: Causes severe skin burns and serious eye damage.[5][7][8]

  • Reactivity: Reacts with water and moisture, releasing corrosive and toxic hydrogen chloride gas.[4] It is designated as moisture-sensitive.[5][6]

  • Inhalation Hazard: The fumes (HCl) are strong respiratory irritants.[5]

Due to these hazards, a stringent PPE protocol is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive liquid and potential violent reactions. The face shield provides a secondary layer of protection for the entire face.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate). Inspect gloves before use.Standard nitrile gloves may offer insufficient protection against direct, prolonged contact. The material must be resistant to corrosive acyl chlorides.[7]
Body Protection A flame-resistant laboratory coat.Protects against splashes and spills, minimizing skin contact.
Respiratory All handling and disposal must be conducted within a certified chemical fume hood.To contain and exhaust the hydrogen chloride gas produced during hydrolysis, preventing inhalation.[5]

Disposal Workflow: A Decision-Based Approach

The appropriate disposal path depends primarily on the quantity of the waste material and the resources available in your laboratory. The following diagram outlines the decision-making process.

DisposalWorkflow start Assess Quantity and Nature of Waste is_small Is it a small residual quantity (<5-10 g or mL)? start->is_small neutralize Proceed with In-Lab Neutralization Protocol (Section 5.1) is_small->neutralize Yes is_large Is it a large quantity or an unopened/original container? is_small->is_large No collect_waste Collect Neutralized Solution and Contaminated Materials neutralize->collect_waste direct_disposal Proceed with Direct Hazardous Waste Disposal (Section 5.2) is_large->direct_disposal Yes final_disposal Dispose as Hazardous Chemical Waste via EHS direct_disposal->final_disposal collect_waste->final_disposal

Caption: Decision workflow for disposal of this compound.

Step-by-Step Disposal Protocols

Always adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.[9][10] The following are generalized best-practice protocols.

Protocol for In-Lab Neutralization (Small Quantities)

This method is suitable for residual amounts of the chemical left over from an experiment. The objective is to perform a controlled hydrolysis to convert the reactive acyl chloride into less hazardous compounds before collection by EHS.

Required Materials:

  • Large beaker (at least 10x the volume of the waste)

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • Ice bath

  • A weak base solution (e.g., 5-10% sodium bicarbonate) or a dilute strong base (e.g., 1-2M sodium hydroxide).

  • pH paper or meter

Procedure:

  • Preparation: Set up the large beaker in an ice bath on a magnetic stir plate inside a chemical fume hood. Add the basic solution to the beaker and begin gentle stirring. The ice bath is critical to dissipate the heat generated from the exothermic reaction.

  • Slow Addition: Carefully and very slowly, add the this compound waste to the stirring basic solution drop by drop using a pipette or dropping funnel.

    • Causality: This slow, controlled addition is the most critical step. Adding the acyl chloride too quickly will cause a violent reaction, generating a rapid release of heat and a large volume of HCl gas, which can overwhelm the fume hood's capacity and cause the solution to boil and splash.[4]

  • Reaction Monitoring: Observe the reaction. You will likely see fizzing (CO₂ evolution if using bicarbonate) and potentially some fuming (HCl gas). Continue stirring in the ice bath for at least 1-2 hours after the addition is complete to ensure the reaction has gone to completion.

  • pH Verification: Once the reaction has subsided, carefully check the pH of the solution. It should be neutral or slightly basic. If it is still acidic, slowly add more base until the pH is stable in the 6-9 range.

  • Final Containment: Transfer the neutralized aqueous solution into a properly labeled hazardous waste container. This solution should be labeled as "Neutralized this compound solution" and include the primary components (water, sodium 4-fluoro-3-methoxybenzoate, sodium chloride).

  • Disposal Request: Arrange for pickup by your institution's EHS department.[9][10]

Protocol for Direct Disposal (Large Quantities & Original Containers)

In-lab neutralization of large quantities is not recommended due to the significant heat and gas generation. Original or unopened containers should never be opened for disposal.

Procedure:

  • Ensure Safe Storage: Check that the container is tightly sealed and in good condition. If the container is compromised, place it within a larger, compatible, and sealable secondary container.[11][12]

  • Proper Labeling: The container must be clearly labeled as hazardous waste. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The associated hazards (e.g., "Corrosive," "Water-Reactive").[9][13]

  • Designated Storage: Store the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.[9][11] Ensure it is stored separately from incompatible materials, particularly bases and alcohols.[11]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not transport the chemical waste yourself.[10]

Management of Contaminated Materials & Empty Containers

  • Solid Waste: Any materials contaminated with this compound (e.g., gloves, pipette tips, absorbent pads from a spill) must be considered hazardous waste. Place them in a sealed, labeled bag or container and dispose of them through EHS.

  • Empty Containers: An "empty" container that held this chemical is not truly empty and contains hazardous residue. It must be "triple-rinsed" before it can be disposed of as regular trash.[10]

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, the rinsate from these washes is considered hazardous waste. Collect all rinsate and add it to an appropriate liquid hazardous waste stream for halogenated organic solvents.

    • Only after triple-rinsing and defacing all original labels can the container be disposed of in the regular trash or glass recycling, per your institution's policy.[10]

Spill and Emergency Procedures

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical absorbent material suitable for corrosive, water-reactive materials (e.g., vermiculite or sand). Do not use paper towels or other combustible materials.

  • Neutralize (for cleanup): Once absorbed, the material can be slowly and carefully added to a large volume of cold water or a basic solution as described in the neutralization protocol.

  • Collect and Dispose: Collect the absorbed material and any neutralization products as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility from the beginning of an experiment to the final disposal of its byproducts.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams.
  • Acylation Mechanism - A Level Chemistry Revision Notes. (2025). Save My Exams.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.Environmental Health and Radiation Safety - University of Pennsylvania.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Laboratory Waste Disposal Safety Protocols. (2024).
  • Proper Handling of Hazardous Waste Guide.U.S. Environmental Protection Agency (EPA).
  • 3-Fluoro-4-methoxybenzoyl chloride - SAFETY DATA SHEET.Thermo Fisher Scientific Chemicals, Inc.
  • Hazardous Waste and Disposal.American Chemical Society (ACS).
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
  • BENZOYL CHLORIDE.
  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.Sagechem.
  • SAFETY D
  • SAFETY D
  • material safety d
  • 4-METHOXYBENZOYL CHLORIDE.CAMEO Chemicals - NOAA.

Sources

Personal Protective Equipment & Handling Guide: 4-Fluoro-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

4-Fluoro-3-methoxybenzoyl chloride is a highly reactive, corrosive acyl chloride.[1] While specific physical data for this isomer is often extrapolated from its structural analog (3-Fluoro-4-methoxybenzoyl chloride, CAS 3907-15-1), the functional hazard profile remains identical.[1]

The Primary Threat Vector is Hydrolysis. Upon contact with atmospheric moisture or mucosal surfaces (eyes, lungs), this compound rapidly hydrolyzes to release Hydrochloric Acid (HCl) gas and the corresponding fluoromethoxybenzoic acid.[1] This reaction is exothermic and generates a dense, corrosive white mist.[1]

Core Hazards Table
Hazard ClassGHS CategoryOperational Implication
Skin Corrosion Cat.[1][2] 1BCauses irreversible skin damage upon contact.[1]
Eye Damage Cat. 1Risk of permanent blindness; lachrymator (teargas effect).[1]
Water Reactive --Reacts violently with water; releases toxic gas (HCl).[1]
Acute Toxicity Cat. 4 (Oral)Harmful if swallowed; systemic toxicity potential.[1]

Engineering Controls & Hierarchy of Defense

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.[1]

  • Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

  • Atmosphere: inert gas blanket (Nitrogen or Argon) is required for storage and transfer to prevent degradation and pressure buildup.[1]

  • Decontamination Station: Ensure an eyewash station and safety shower are within 10 seconds of the work area.[1]

Personal Protective Equipment (PPE) Matrix

Detailed PPE Specifications
Body AreaStandard Protocol (In Hood)High-Risk Protocol (Spill/Outside Hood)Rationale & Causality
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Silver Shield / 4H® Laminate (Under nitrile for dexterity)Acid chlorides degrade nitrile.[1] Double gloving provides a "sacrificial layer" and visualizes breaches (color change).[1] Silver Shield offers >4hr breakthrough time.[1][3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Goggles + Face Shield (8-inch minimum)Safety glasses are insufficient.[1] Goggles seal against hydrolytic fumes (HCl mist) that bypass glasses.[1]
Respiratory Fume Hood Only (No respirator needed if sash is low)Full-Face Respirator (Cartridge: Acid Gas/Organic Vapor - Yellow/Magenta)In spill scenarios, HCl concentrations can exceed IDLH (Immediate Danger to Life and Health) rapidly.[1]
Body Defense Lab Coat (Poly/Cotton) + Chemical Resistant ApronTychem® C or F Suit (Taped seams)Standard lab coats absorb liquids.[1] An apron prevents chest/lap saturation during transfer accidents.[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational state.

PPE_Logic Start Start: Assess Operation Scale Is the operation > 100mL or High Pressure? Start->Scale Hood Is work contained in Fume Hood? Scale->Hood No High_PPE HIGH RISK PPE: Silver Shield Gloves Face Shield + Goggles Blast Shield Scale->High_PPE Yes Std_PPE STANDARD PPE: Double Nitrile Gloves Splash Goggles Lab Coat + Apron Hood->Std_PPE Yes Resp_PPE EMERGENCY PPE: Full Face Respirator (Acid Gas) Tychem Suit Silver Shield Gloves Hood->Resp_PPE No (Spill/Maintenance)

Caption: Decision tree for PPE selection based on operational scale and containment status.

Operational Handling Protocol

Objective: Transfer this compound without hydrolysis or exposure.

Step-by-Step Methodology
  • Preparation (The "Dry" Rule):

    • Flame-dry or oven-dry all glassware.[1] Moisture is the enemy.[1]

    • Flush the receiving flask with Argon/Nitrogen.[1]

    • Self-Validating Step: Check the liquid.[1][4][5] If it is cloudy or has white crystals on the rim, hydrolysis has occurred. Proceed with caution (pressure risk).

  • Transfer:

    • Liquids: Use a glass syringe with a long needle or a cannula transfer for volumes >50mL. Avoid pouring.

    • Solids (Low MP): If solid, gently melt (if stable) or use a powder funnel under inert gas flow.[1]

    • Why? Pouring creates turbulence, increasing surface area for reaction with air moisture, generating HCl fumes immediately.[1]

  • Reaction Monitoring:

    • Ensure the system is vented through a mineral oil bubbler or a scrubber (NaOH trap) to neutralize evolved HCl.[1]

    • Critical: Never seal a reaction vessel containing acid chlorides completely; pressure buildup from thermal expansion or hydrolysis can cause rupture.[1]

Visualization: Safe Handling Workflow

Handling_Workflow Prep 1. PREP Dry Glassware Inert Gas Purge Check 2. INSPECT Clear Liquid? No Crystals? Prep->Check Check->Prep Fail (Redry) Transfer 3. TRANSFER Syringe/Cannula Avoid Pouring Check->Transfer Pass Scrub 4. VENTING Connect to NaOH Scrubber Transfer->Scrub Quench 5. QUENCH Slow addition to Ice/Base Scrub->Quench

Caption: Operational workflow emphasizing moisture exclusion and proper venting.

Disposal & Deactivation Plan

Never dispose of acid chlorides directly into solvent waste drums.[1] They can react with residual water or alcohols in the drum, causing geysers or explosions.

Neutralization Protocol
  • Setup: Prepare a large beaker with a 5% Sodium Bicarbonate (

    
    ) solution and crushed ice.
    
  • Dilution: Dilute the acid chloride residue with a non-reactive solvent (e.g., Dichloromethane or Toluene).[1]

  • Quenching (The "Dropwise" Rule):

    • Slowly add the diluted acid chloride to the ice/bicarbonate mixture.[1]

    • Expectation: Vigorous bubbling (

      
       release).[1]
      
    • Control: Stop if temperature rises >10°C or bubbling becomes violent.[1]

  • Verification: Check pH. Once pH is neutral (7-8) and bubbling ceases, the mixture contains the inert benzoate salt.[1]

  • Disposal: Dispose of the organic layer in halogenated waste; aqueous layer in aqueous waste (per local regulations).[1]

Emergency Response

  • Skin Contact: Immediate flush with water for 15 minutes.[1][6][7][8][9][10][11] Do not use neutralization creams immediately; water volume is key to wash away the HCl and heat.[1]

  • Eye Contact: Flush for 15 minutes holding eyelids open.[1][6][8][9] Seek immediate ophthalmological attention.

  • Spill (<10mL): Cover with dry sand or Vermiculite.[1] Do not use standard paper towels (they may ignite or degrade).[1]

  • Spill (>10mL): Evacuate area. Call EHS/Fire Department.[1] Requires SCBA for cleanup.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Fluoro-4-methoxybenzoyl chloride.[1][6][7][8][9][12][13][14] National Library of Medicine.[1] Retrieved from [Link][1]

  • University of California, Merced. (2025).[1] Standard Operating Procedure: Acid Chlorides Handling. Retrieved from [Link]

(Note: Due to the specific isomer "4-Fluoro-3-methoxy..." being less common in public databases, physical property data and hazard extrapolations are grounded in the well-characterized analog 3-Fluoro-4-methoxybenzoyl chloride, which shares identical functional group hazards.)[1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.